Dimethocaine
Description
What is dimethocaine?
This compound's structure and chemical composition of this compound is an ester of 4-aminobenzoic acid, similar to that of procaine. Also called DMC or lidocaine is a chemical that produces a stimulatory impact. Like cocaine, this compound is addicting because it stimulates the brain's reward pathway. This compound is an approved substitute for cocaine in certain countries. It has been recognized in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) under the heading "synthetic cocaine derivatives". The chemical structure of this compound, a 4-aminobenzoic acid ester, is similar to procaine. It appears as a white powder at temperatures of room temperature.
Uses of this compound
This compound (DMC, lidocaine) is a synthetic version of cocaine and is a well-known "legal high" used as a "new psychoactive drug" (NPS). Initially was utilized in the 1930s to be an anesthetic. It was used primarily in ophthalmology, dentistry, and the field of otolaryngology. The drug blocks dopamine transporter and has the potential to be abused. This compound is to be used for research and forensic reasons.
The history of this compound
The Hoffmann-La Roche company first created this compound in 1930. It was then sold under the trade name lidocaine. The 1930s saw this compound gain recognition in the US as a local anesthetic. Like procaine, cocaine is used in procedures, particularly in the fields of ophthalmology, dentistry, and otolaryngology. However, by the 1940s, it was withdrawn from the market due to its psychoactive effects and the risk of dependence. This compound has been abused in recent times for the psychoactive effects it has. It is advertised as a substitute for cocaine to avoid legal issues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-63-9 (hydrochloride) | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40240185 | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-15-5 | |
| Record name | Dimethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethocaine: A Technical Guide to its History, Development, and Action as a Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine, also known under the trade name Larocaine, is a synthetic local anesthetic with a storied past. Originally developed in the 1930s for clinical use, its potent psychoactive properties, stemming from its action as a dopamine reuptake inhibitor, led to its eventual withdrawal from the market. This guide provides a comprehensive technical overview of the history, development, and pharmacology of this compound, with a focus on its local anesthetic properties. It includes a summary of quantitative data on its potency, toxicity, and efficacy, detailed experimental protocols for its study, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction and Historical Development
This compound was first synthesized in 1930 by the Swiss pharmaceutical company Hoffmann-La Roche.[1] Marketed as Larocaine, it was utilized as a local anesthetic throughout the 1930s, finding application in dentistry, ophthalmology, and otolaryngology.[1] Structurally, this compound is a p-aminobenzoic acid ester, sharing similarities with procaine. However, its development trajectory was cut short in the 1940s when its significant psychoactive effects and potential for addiction became apparent, leading to its removal from clinical practice.[1] In recent times, this compound has re-emerged as a recreational drug, often sold as a substitute for cocaine.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate | [1] |
| CAS Number | 94-15-5 | [1] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |
| Molar Mass | 278.39 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 196-197°C (hydrochloride salt) | [2] |
Mechanism of Action
This compound exhibits a dual mechanism of action that accounts for both its local anesthetic and psychoactive properties.
Local Anesthetic Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism for the local anesthetic effects of this compound, like other agents in its class, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] By preventing nerve impulse transmission, this compound blocks the sensation of pain from the site of administration. The molecule, in its uncharged form, is thought to cross the cell membrane and then, in its charged form, bind to a receptor site within the sodium channel pore.[4]
Psychoactive Effects: Dopamine Transporter Inhibition
This compound is a potent inhibitor of the dopamine transporter (DAT).[1] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By blocking the DAT, this compound increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1] This overstimulation of the brain's reward pathway is responsible for the euphoric and stimulant effects of the drug, as well as its high potential for abuse and addiction.[1]
Below is a diagram illustrating the signaling pathway of dopamine transporter inhibition by this compound.
Caption: Dopamine transporter inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the potency, toxicity, and efficacy of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Species/System | Reference |
| IC₅₀ (DAT Inhibition) | 1.2 µM | Rat striatal synaptosomes | [5] |
| Kᵢ (DAT Binding) | 1.4 µM | Rhesus monkey brain tissue | |
| IC₅₀ (Cocaine, for comparison) | 0.7 µM | Rat striatal synaptosomes | [5] |
| Kᵢ (Cocaine, for comparison) | 0.6 µM | Rhesus monkey brain tissue |
Table 2: In Vivo Toxicity
| Parameter | Value | Route of Administration | Species | Reference |
| LD₅₀ | 300 mg/kg | Subcutaneous | Mouse | [2] |
| Acute Toxicity (LDLo) | 40 mg/kg | Intravenous | Mouse | [1] |
| Acute Toxicity (LDLo) | 380 mg/kg | Subcutaneous | Mouse | [1] |
Table 3: In Vivo Efficacy (Antinociceptive Effects)
| Dose (mg/kg, s.c.) | Effect | Species | Test Model | Reference |
| 5 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
| 10 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
| 20 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A plausible synthesis route for this compound involves a two-step process starting from 4-aminobenzoic acid.
Step 1: Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol
-
React isobutyraldehyde with formaldehyde and diethylamine via a Mannich reaction to produce 3-(diethylamino)-2,2-dimethylpropanal.
-
Reduce the resulting aldehyde using a suitable reducing agent, such as sodium borohydride, to yield 3-(diethylamino)-2,2-dimethylpropan-1-ol.
Step 2: Esterification
-
React the 3-(diethylamino)-2,2-dimethylpropan-1-ol with p-nitrobenzoyl chloride in the presence of a base like pyridine.
-
Reduce the nitro group of the resulting ester to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield this compound.
-
The final product can be purified by recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods would need to be optimized.
In Vitro Dopamine Transporter (DAT) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rat brains by differential centrifugation.
-
Binding Assay:
-
Incubate the striatal synaptosomes with a radiolabeled DAT ligand, such as [³H]WIN 35,428, in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Acetic Acid-Induced Writhing Test (Antinociceptive Assay)
Objective: To evaluate the local anesthetic (antinociceptive) efficacy of this compound.
Methodology:
-
Animals: Use male Swiss mice weighing 20-25g.
-
Drug Administration: Administer this compound subcutaneously (s.c.) at various doses (e.g., 5, 10, 20 mg/kg) into the abdominal region. A control group should receive a vehicle (e.g., saline).
-
Induction of Writhing: 30 minutes after drug administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) to induce a writhing response (abdominal constrictions).
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a period of 20 minutes.
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for each dose of this compound compared to the control group.
-
Analyze the data for a dose-dependent effect.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the preclinical evaluation of a local anesthetic and the logical relationship of this compound's dual action.
Caption: Preclinical evaluation workflow for a local anesthetic.
Caption: Logical relationship of this compound's dual action.
Conclusion
This compound represents a fascinating case study in medicinal chemistry and pharmacology. While its efficacy as a local anesthetic is documented, its potent central nervous system effects, mediated by dopamine transporter inhibition, ultimately led to its clinical demise and current status as a substance of abuse. For researchers, this compound serves as a valuable tool for probing the structure-activity relationships of both local anesthetics and dopamine reuptake inhibitors. A thorough understanding of its dual pharmacology is crucial for the development of safer local anesthetics with reduced central nervous system side effects and for informing public health and regulatory policies regarding emerging psychoactive substances. Further research could focus on elucidating the precise binding interactions of this compound with both sodium channels and the dopamine transporter to guide the design of more selective therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
In Vitro Metabolism of Dimethocaine by Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), a synthetic derivative of cocaine, has been identified as a "new psychoactive substance" (NPS) and is noted for its local anesthetic and central nervous system stimulant effects, which are attributed to its ability to inhibit dopamine reuptake.[1] Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and individual variability in response. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a focus on the enzymatic activities of cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes. The primary metabolic pathways involve N-deethylation and hydroxylation, catalyzed by CYP isoforms, and N-acetylation, mediated by NAT2.[1][2]
Core Metabolic Pathways
The in vitro metabolism of this compound is characterized by three primary biotransformation reactions:
-
N-Deethylation: The removal of an ethyl group from the diethylamino moiety of this compound. This reaction is predominantly catalyzed by cytochrome P450 enzymes.
-
Hydroxylation: The addition of a hydroxyl group to the p-aminobenzoic acid part of the this compound molecule. This is also a CYP-mediated reaction.[1]
-
N-Acetylation: The addition of an acetyl group to the primary amine on the p-aminobenzoic acid ring. This pathway is exclusively catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, with no significant contribution from NAT1.[1]
Quantitative Analysis of Enzyme Kinetics
The kinetic parameters for the enzymes involved in this compound metabolism have been determined, providing insights into their efficiency and contribution to the overall clearance of the drug. While specific kinetic values for each CYP450 isoform are detailed in the primary literature, a summary of the available data is presented below.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolic Pathway | K_m_ (μM) | V_max_ (units/min/pmol) |
| CYP1A2 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |
| CYP2C19 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |
| CYP2D6 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |
| CYP3A4 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |
| NAT2 | N-Acetylation | 102 | 1.1 |
Note: The K_m_ values for the CYP450 isoforms represent a range reported in abstracts. Specific values for each enzyme and pathway are available in the full-text publications. The units for V_max_ for NAT2 are as reported in the source.[1]
Table 2: Relative Contribution of CYP450 Isoforms to Hepatic Clearance of this compound
| Metabolic Pathway | CYP1A2 | CYP2C19 | CYP2D6 | CYP3A4 |
| N-Deethylation | 3% | 1% | <1% | 96% |
| Hydroxylation | 32% | 5% | 51% | 12% |
These data highlight the predominant role of CYP3A4 in the N-deethylation of this compound and the significant contribution of CYP2D6 to its hydroxylation.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of in vitro metabolism studies. While the full, step-by-step protocols are contained within the primary research articles, this section outlines the general methodologies employed in the study of this compound metabolism.
In Vitro Incubation with Recombinant Human CYP Enzymes
This experiment aims to identify the specific CYP isoforms responsible for the metabolism of this compound and to determine the kinetic parameters of these reactions.
Materials:
-
This compound hydrochloride
-
Recombinant human CYP450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS analysis
General Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains this compound at various concentrations, a specific recombinant CYP enzyme or HLM, and the NADPH regenerating system in a phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C with gentle shaking.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is collected for LC-MS/MS analysis.
In Vitro N-Acetylation Assay with Recombinant NAT Enzymes
This assay is designed to determine the role of NAT1 and NAT2 in the N-acetylation of this compound.
Materials:
-
This compound hydrochloride
-
Recombinant human NAT1 and NAT2 enzymes
-
Acetyl-coenzyme A (acetyl-CoA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile (for reaction termination)
General Procedure:
-
Incubation Mixture Preparation: The incubation mixture consists of this compound, either recombinant NAT1 or NAT2, acetyl-CoA, and DTT in a Tris-HCl buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Reaction Termination and Sample Preparation: The reaction is terminated, and the sample is prepared for LC-MS/MS analysis as described for the CYP assays.
Analytical Methodology: LC-MS/MS Analysis
The quantification of this compound and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
General Parameters:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the parent drug from its metabolites.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Primary in vitro metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Studies
The diagram below outlines the general workflow for conducting in vitro metabolism experiments for this compound.
Caption: General workflow for this compound in vitro metabolism studies.
Conclusion
The in vitro metabolism of this compound is a multi-pathway process involving both phase I and phase II enzymes. The cytochrome P450 system, particularly isoforms CYP3A4 and CYP2D6, plays a crucial role in the N-deethylation and hydroxylation of this compound, respectively.[2] N-acetylation is exclusively carried out by the NAT2 enzyme.[1] The involvement of multiple enzymes with varying catalytic efficiencies underscores the potential for individual differences in this compound metabolism due to genetic polymorphisms in these enzymes. This technical guide provides a foundational understanding for researchers in drug metabolism and related fields. For more detailed experimental procedures and specific quantitative data, readers are encouraged to consult the full-text primary research articles on this topic.
References
Technical Guide: The Role of N-acetyltransferase 2 (NAT2) in the N-acetylation of Dimethocaine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dimethocaine (DMC), a synthetic cocaine derivative, undergoes several metabolic transformations, including N-acetylation, a critical pathway governed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] This guide provides a detailed examination of the metabolic fate of this compound, focusing on the exclusive role of NAT2 in its N-acetylation.[1][2] We present quantitative kinetic data, detailed experimental protocols for assessing NAT2 activity, and visual diagrams of the metabolic and experimental pathways to elucidate the significance of NAT2 polymorphism in the pharmacokinetics and potential toxicity of this compound.
Introduction to this compound and N-acetylation
This compound (3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate), also known as larocaine, was initially developed as a local anesthetic.[2] It functions as a dopamine reuptake inhibitor, producing stimulant effects similar to cocaine, which has led to its emergence as a new psychoactive substance (NPS).[2][3] The metabolism of this compound is a key determinant of its duration of action and potential for toxicity.
The primary metabolic routes for this compound include ester hydrolysis, N-deethylation, and hydroxylation.[1][4] A significant phase II metabolic reaction is N-acetylation, a process that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an arylamine substrate.[1] In humans, this reaction is catalyzed by two main enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[2] NAT2 is of particular interest due to its well-documented genetic polymorphism, which categorizes individuals into rapid, intermediate, and slow acetylator phenotypes, influencing their response to various drugs and xenobiotics.[5]
Metabolic Pathway of this compound
This compound is primarily metabolized through phase I reactions, including hydrolysis by esterases and oxidation by cytochrome P450 enzymes (CYP1A2, 2C19, 2D6, and 3A4), followed by phase II conjugation reactions.[1][2] The N-acetylation of this compound is catalyzed exclusively by the NAT2 isozyme.[1][2][3] Studies have shown that while initial hypotheses suggested a role for NAT1 due to this compound's p-aminobenzoic acid structure, only NAT2 is capable of effectively catalyzing this reaction.[2] The N-acetylated metabolite is then typically excreted in the urine.[4][6]
A slow acetylation phenotype or the inhibition of NAT2 could lead to decreased N-acetylation, potentially increasing the risk of side effects from the parent arylamine compound.[1][7]
References
- 1. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]
- 6. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dimethocaine: A Comprehensive Pharmacological and Toxicological Profile
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known as Larocaine, is a synthetic derivative of cocaine, originally developed as a local anesthetic in the 1930s.[1][2][3] Its structural resemblance to procaine and its action as a dopamine reuptake inhibitor have led to its abuse as a "legal high" and a cocaine substitute.[1][3][4] This technical guide provides an in-depth overview of the pharmacological and toxicological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the nucleus accumbens, a key area of the brain's reward system.[2][4] This action is responsible for its stimulant and euphoric effects, which are similar to, but less potent than, those of cocaine.[1][4] In addition to its effects on DAT, this compound also interacts with serotonin (SERT) and norepinephrine (NET) transporters, though its affinity for these is less characterized compared to its action on DAT. The potency of this compound as a dopamine reuptake inhibitor is comparable to cocaine, although its binding affinity for the dopamine transporter is lower, meaning higher doses are required to achieve a similar effect.[1][4]
The local anesthetic properties of this compound arise from its ability to block voltage-gated sodium channels, a characteristic shared with other local anesthetics like cocaine and procaine.[1][5]
Signaling Pathway of this compound's Action on the Dopamine Transporter
Caption: Dopaminergic signaling pathway illustrating this compound's inhibition of the dopamine transporter (DAT).
Pharmacokinetics
The pharmacokinetic profile of this compound in humans is not well-documented. When inhaled, the onset of effects is reported to be within 10-30 minutes, with peak effects occurring at 60-120 minutes and after-effects lasting for 4-6 hours.[1][4] The primary routes of administration for abuse are intravenous and nasal, as oral ingestion leads to rapid hydrolysis.[1]
Studies in Wistar rats have elucidated the metabolic pathways of this compound. The metabolism is characterized by Phase I and Phase II reactions.[1][6]
-
Phase I Reactions: Primarily involve ester hydrolysis, de-ethylation, and hydroxylation of the aromatic system.
-
Phase II Reactions: Involve N-acetylation and glucuronidation.
In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified the key enzymes involved in its metabolism.[2][7] Cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are responsible for the Phase I metabolism.[2][7] N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-acetylation of this compound.[2][7]
Metabolic Pathways of this compound
Caption: Overview of the Phase I and Phase II metabolic pathways of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its stimulant properties. Users report feelings of euphoria, increased energy and talkativeness, and mood elevation.[1] In animal studies, this compound has been shown to have reinforcing and anxiogenic effects in mice.[3] It also produces antinociceptive (pain-blocking) effects at non-toxic doses in mice, which are thought to be mediated by its actions on the central nervous system.[1] Additionally, a memory-impairing effect has been observed in mice.[1]
Toxicological Profile
Human Toxicity
There is a significant lack of research on the toxicity of this compound in humans, and consequently, the lethal dose is unknown.[1] The side effects reported are similar to those of cocaine and include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1] A major concern is that to achieve the same euphoric effects as cocaine, higher doses of this compound may be required, potentially increasing the risk of adverse effects.[1] While cardiotoxicity from sodium channel blockade is a known risk with local anesthetics, there are no specific published reports of this compound-induced cardiotoxicity in humans.[1]
Animal Toxicity
Acute toxicity studies in mice have provided some quantitative data on the lethal doses of this compound.
Quantitative Data Summary
| Parameter | Species | Value | Method/Comments | Reference |
| Pharmacodynamics | ||||
| IC₅₀ (Dopamine Uptake Inhibition) | Rat (striatal synaptosomes) | 1.2 µM | [³H]dopamine uptake assay | [8][9] |
| Kᵢ (DAT Binding) | Rat | 1.4 µM | [³H]CFT binding assay | [10] |
| Toxicology | ||||
| LD₅₀ (Intravenous) | Mouse | 40 mg/kg | Acute toxicity study | [1] |
| LD₅₀ (Subcutaneous) | Mouse | 380 mg/kg | Acute toxicity study | [1] |
| Metabolism | ||||
| Kₘ (N-acetylation by NAT2) | Human (in vitro) | 102 µM | Michaelis-Menten kinetics | [11] |
| Vₘₐₓ (N-acetylation by NAT2) | Human (in vitro) | 1.1 units/min/pmol | Michaelis-Menten kinetics | [11] |
| P450 Contribution to De-ethylation | ||||
| CYP1A2 | Human (in vitro) | 3% | Relative activity factor approach | [7] |
| CYP2C19 | Human (in vitro) | 1% | Relative activity factor approach | [7] |
| CYP2D6 | Human (in vitro) | <1% | Relative activity factor approach | [7] |
| CYP3A4 | Human (in vitro) | 96% | Relative activity factor approach | [7] |
| P450 Contribution to Hydroxylation | ||||
| CYP1A2 | Human (in vitro) | 32% | Relative activity factor approach | [7] |
| CYP2C19 | Human (in vitro) | 5% | Relative activity factor approach | [7] |
| CYP2D6 | Human (in vitro) | 51% | Relative activity factor approach | [7] |
| CYP3A4 | Human (in vitro) | 12% | Relative activity factor approach | [7] |
Experimental Protocols
In Vitro Metabolism Studies
-
Objective: To identify the human enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Enzyme Sources: cDNA-expressed human P450 and NAT isozymes, as well as pooled human liver microsomes (HLM), are used.[3][7]
-
Incubation: this compound is incubated with the enzyme sources in the presence of necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for NATs).
-
Analysis: The formation of metabolites is measured using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[7]
-
Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations of this compound to calculate Kₘ and Vₘₐₓ values.[7]
-
Enzyme Contribution: The relative activity factor (RAF) approach is used to estimate the percentage contribution of each P450 isozyme to the in vivo hepatic clearance.[7] Chemical inhibition studies in HLM are also performed to confirm these findings.[7]
-
In Vivo Metabolism Studies in Rats
-
Objective: To identify the metabolites of this compound in a living organism.
-
Methodology:
-
Animal Model: Male Wistar rats are administered this compound (e.g., 20 mg/kg).[6][11]
-
Sample Collection: Urine is collected over a specified period.
-
Sample Preparation: Urine samples are subjected to enzymatic cleavage of conjugates (e.g., with glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or protein precipitation.[6][11]
-
Analysis: Metabolites are separated and identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMSⁿ).[6]
-
Dopamine Transporter Binding and Uptake Assays
-
Objective: To determine the affinity and potency of this compound at the dopamine transporter.
-
Methodology:
-
Preparation: Synaptosomes are prepared from rat striatal tissue.
-
Binding Assay: The ability of this compound to displace a radiolabeled ligand (e.g., [³H]CFT or [³H]WIN 35,428) from the dopamine transporter is measured.[8][10] The inhibition constant (Kᵢ) is then calculated.
-
Uptake Assay: The ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into striatal synaptosomes is measured.[8][10] The concentration that inhibits 50% of the uptake (IC₅₀) is determined.
-
Acute Toxicity (LD₅₀) Determination in Mice
-
Objective: To determine the median lethal dose (LD₅₀) of this compound.
-
Methodology:
-
Animal Model: Mice are used for the study.
-
Administration: this compound is administered via different routes (e.g., intravenous, subcutaneous) at varying doses to different groups of animals.
-
Observation: The animals are observed for a specified period (e.g., 24 hours), and the number of mortalities in each group is recorded.
-
Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods.
-
Experimental Workflow for In Vitro Metabolism Study
Caption: A generalized workflow for an in vitro study of this compound metabolism.
Conclusion
This compound presents a pharmacological profile centered on its activity as a dopamine reuptake inhibitor, which underlies its stimulant and abuse potential. Its metabolism is complex, involving multiple CYP450 enzymes and NAT2, suggesting a potential for drug-drug interactions and variability in effects based on individual genetic differences in these enzymes. The toxicological data, particularly in humans, is sparse, which is a significant concern given its availability as a recreational drug. The higher doses required to achieve effects comparable to cocaine may increase the risk of acute toxicity. This guide summarizes the current technical knowledge on this compound, highlighting the need for further research into its human pharmacokinetics and long-term toxicological effects to better understand its potential for harm.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of drug mixtures by monkeys: combining drugs with comparable mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Dimethocaine's Impact on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine (DMC), a synthetic analogue of cocaine, has garnered significant attention within the scientific community due to its stimulant properties and potential for abuse. Originally developed as a local anesthetic, its primary mechanism of action within the central nervous system (CNS) is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in key brain regions associated with reward and motor control. This technical guide provides an in-depth overview of the CNS effects of this compound administration, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways involved.
Core Mechanism of Action: Dopamine Transporter Inhibition
This compound's stimulant and reinforcing effects are primarily attributed to its action as a dopamine reuptake inhibitor. By binding to the dopamine transporter (DAT), it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1][2]
Binding Affinity and Potency
In vitro studies have quantified this compound's affinity for the dopamine transporter and its potency in inhibiting dopamine uptake, often in comparison to cocaine.
| Compound | Binding Affinity (Ki, µM) for [3H]CFT at DAT | Dopamine Uptake Inhibition (IC50, µM) | Reference |
| This compound | 1.4 | 1.2 | [Wood et al., 2008] |
| Cocaine | 0.6 | 0.7 | [Wood et al., 2008] |
Table 1: Comparative in vitro data for this compound and Cocaine at the Dopamine Transporter.
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular dopamine levels in the striatum, a brain region crucial for motor function and reward.
| Compound | Concentration | Peak Increase in Dialysate Dopamine | Reference |
| This compound | 1 mM | ~12-fold | [Wood et al., 2008] |
| Cocaine | 0.1 mM | ~12-fold | [Wood et al., 2008] |
Table 2: In vivo effects of this compound and Cocaine on striatal dopamine levels.
Signaling Pathways
The inhibition of the dopamine transporter by this compound initiates a cascade of downstream signaling events, primarily through the activation of dopamine receptors. The increased synaptic dopamine concentration leads to enhanced stimulation of postsynaptic D1 and D2-like receptors, which are coupled to various intracellular signaling pathways that modulate neuronal excitability and gene expression.
Behavioral Pharmacology: Preclinical Evidence
Animal models have been instrumental in characterizing the behavioral effects of this compound, which mirror those of cocaine, including stimulant, reinforcing, and anxiogenic properties.
Locomotor Activity
Acute administration of this compound has been shown to significantly increase locomotor activity in mice, a classic indicator of psychostimulant effects.
| Drug | Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |
| This compound | 10-40 | Significant increase | [Rigon & Takahashi, 1996] |
| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |
Table 3: Effects of this compound on locomotor activity in mice.
Reinforcing Effects
The reinforcing properties of this compound have been demonstrated using the conditioned place preference (CPP) paradigm, where animals learn to associate a specific environment with the rewarding effects of the drug.
| Drug | Dose (mg/kg, IP) | Effect on Time Spent in Drug-Paired Chamber | Reference |
| This compound | 10-40 | Significant increase | [Rigon & Takahashi, 1996] |
| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |
Table 4: Reinforcing effects of this compound in the conditioned place preference test.
Anxiogenic Effects
In the elevated plus-maze test, a standard assay for anxiety-like behavior, this compound administration reduced the time spent in and the number of entries into the open arms, indicative of an anxiogenic effect.
| Drug | Dose (mg/kg, IP) | Effect on Open Arm Exploration | Reference |
| This compound | 10-40 | Significant decrease | [Rigon & Takahashi, 1996] |
| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |
Table 5: Anxiogenic effects of this compound in the elevated plus-maze test.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.
In Vitro Dopamine Transporter Binding and Uptake Assays
Objective: To determine the binding affinity (Ki) and functional potency (IC50) of this compound at the dopamine transporter.
Protocol based on Wood et al. (2008):
-
Tissue Preparation: Striatal tissue from rat brains is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.
-
Binding Assay:
-
Membrane preparations are incubated with a radioligand that binds to the dopamine transporter, such as [3H]CFT.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding sites.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
-
Uptake Assay:
-
Synaptosomes are incubated with [3H]dopamine in the presence of increasing concentrations of this compound.
-
The uptake of [3H]dopamine into the synaptosomes is terminated by rapid filtration.
-
The amount of radioactivity taken up by the synaptosomes is quantified.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of dopamine uptake, is determined.
-
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the brain of awake, freely moving animals following this compound administration.
Protocol based on Wood et al. (2008):
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the striatum of an anesthetized rat.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline pre-drug levels.
References
The Long-Term Neurochemical Consequences of Dimethocaine Exposure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. The information contained herein is for research and informational purposes only and should not be interpreted as medical advice or an endorsement of the use of Dimethocaine.
Executive Summary
This compound (DMC), a synthetic derivative of cocaine, has emerged as a "legal high" and a substance of abuse. While its acute effects as a dopamine reuptake inhibitor are well-documented and comparable to cocaine, a significant gap exists in the scientific literature regarding the long-term neurochemical alterations resulting from chronic exposure. This technical guide synthesizes the available preclinical and in vitro data to provide a comprehensive overview of this compound's mechanism of action and to extrapolate potential long-term neurochemical consequences, drawing parallels with the known effects of chronic cocaine use. The critical need for further research in this area is a recurring theme throughout this paper.
Introduction: this compound, a Cocaine Analogue
Originally synthesized as a local anesthetic, this compound's psychoactive properties have led to its recreational use. Structurally similar to procaine, its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in key brain regions associated with reward and motivation, such as the nucleus accumbens.[1][2][3] This action underlies its stimulant and reinforcing effects, which are similar to those of cocaine.[4][5]
Acute Neurochemical Effects and Pharmacokinetics
This compound is a potent and efficacious inhibitor of dopamine reuptake.[1][2] In vitro studies have demonstrated its high affinity for the dopamine transporter.[6][7]
Table 1: Comparative In Vitro Potency of this compound and Cocaine at the Dopamine Transporter
| Compound | IC50 for [3H]dopamine uptake inhibition (µM) | Ki for [3H]CFT binding (µM) | Reference |
| This compound | 1.2 | 1.4 | [6] |
| Cocaine | 0.7 | 0.6 | [6] |
IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant. A lower value indicates higher binding affinity. [3H]CFT: A radioligand used to label the dopamine transporter.
The pharmacokinetics of this compound indicate a rapid onset of action, with peak effects observed within 10 to 20 minutes after injection in animal models, and effects diminishing within an hour.[2] In humans, when inhaled, the effects of this compound begin within 10-30 minutes, peak at 60-120 minutes, and can last for 4-6 hours, followed by after-effects such as fatigue and slight mental impairment.[1][2]
Postulated Long-Term Neurochemical Effects of Chronic this compound Exposure
While direct, long-term studies on this compound are scarce, the extensive body of research on chronic cocaine exposure provides a framework for predicting the potential neurochemical adaptations that may occur with prolonged this compound use. Chronic elevation of synaptic dopamine levels through DAT inhibition is known to induce significant neuroplastic changes.
Dopaminergic System Dysregulation
Chronic stimulation of the dopaminergic system by substances like cocaine leads to a cascade of adaptive changes aimed at restoring homeostasis. These may include:
-
Dopamine Transporter (DAT) Downregulation: Prolonged blockade of DAT can lead to a decrease in its density and function. This is a compensatory mechanism to reduce dopaminergic signaling.
-
Dopamine Receptor Alterations: Chronic exposure to high levels of dopamine can result in the downregulation of dopamine D2 receptors, contributing to tolerance and anhedonia (the inability to feel pleasure).
-
Vesicular Monoamine Transporter 2 (VMAT2) Deficits: Studies on chronic cocaine users have shown reduced levels of VMAT2, a protein responsible for packaging dopamine into synaptic vesicles.[8] This can lead to decreased dopamine storage and release.
-
Dopamine Depletion: Over time, the sustained increase in dopamine turnover and potential oxidative stress can lead to a depletion of dopamine stores in the striatum.
Serotonergic System Alterations
Cocaine is also known to affect the serotonin (5-HT) system, and it is plausible that this compound shares some of these effects. Chronic cocaine administration in rats has been shown to cause region-specific increases in serotonin and its metabolite 5-HIAA in the hippocampus and frontal cortex, without altering the density of several serotonin receptor subtypes.[9] The long-term impact of this compound on the serotonergic system remains an uninvestigated but critical area of research.
Neurotoxicity and Oxidative Stress
The metabolism of monoamines, including dopamine, can generate reactive oxygen species. A sustained increase in extracellular dopamine due to chronic DAT inhibition could lead to increased oxidative stress, potentially causing damage to dopaminergic neurons. While direct evidence for this compound-induced neurotoxicity is lacking, this is a known consequence of chronic exposure to other psychostimulants that disrupt monoaminergic signaling.[10]
Experimental Protocols: A Call for Future Research
To date, there are no published, detailed experimental protocols for studying the long-term neurochemical effects of this compound. The following outlines a proposed experimental workflow for future investigations in animal models, which is crucial for understanding the potential for neurotoxicity and long-lasting behavioral changes.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 4. This compound:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 8. Cocaine harms brain's 'pleasure center,' addict study finds | EurekAlert! [eurekalert.org]
- 9. Effects of chronic cocaine administration on the serotonergic system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Similarities and Differences Between Dimethocaine and Procaine
This technical guide provides a comprehensive analysis of the structural and functional relationships between this compound and procaine. Both molecules are recognized as local anesthetics, yet their subtle structural divergences result in significantly different pharmacological profiles. This document will delve into their core structural components, physicochemical properties, mechanisms of action, and synthetic pathways, offering a detailed comparison for research and drug development purposes.
Core Structural Analysis
This compound and procaine share a fundamental chemical scaffold, classifying them both as amino ester-type local anesthetics.[1] Their structure can be dissected into three key functional domains: a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic amino-terminal tail.
-
Aromatic Head: Both compounds possess a para-aminobenzoic acid (PABA) core. This aromatic ring is crucial for the molecule's ability to interact with and penetrate lipid membranes, a key step in reaching their target sodium channels within the nerve axon.
-
Ester Linkage: An ester bond connects the PABA head to the amino alcohol tail. This linkage is a critical determinant of the molecule's metabolic stability. Ester-type local anesthetics are typically hydrolyzed in the plasma by pseudocholinesterase.[2]
-
Amino Alcohol Tail: The terminal amino group is essential for the molecule's water solubility and its ability to exist in both charged and uncharged forms. The tertiary amine allows for the formation of a hydrochloride salt, enhancing solubility for pharmaceutical formulations.[3] The protonated (charged) form is believed to be the more active form at the intracellular binding site of the sodium channel.
The primary structural divergence lies within the constitution of the amino alcohol tail.
-
Procaine incorporates a 2-(diethylamino)ethanol moiety. This results in a relatively linear and flexible side chain.
-
This compound features a 3-diethylamino-2,2-dimethylpropyl group. The presence of two methyl groups on the second carbon of the propyl chain (a gem-dimethyl group) introduces significant steric bulk. This branching is thought to spatially orient the terminal diethylamine group in a conformation that mimics the nitrogen position in the tropane ring of cocaine, a feature absent in the more flexible procaine molecule.[4]

Physicochemical Data Comparison
The structural differences manifest in their physicochemical properties, which are summarized below.
| Property | Procaine | This compound |
| IUPAC Name | 2-(Diethylamino)ethyl 4-aminobenzoate | (3-diethylamino-2,2-dimethylpropyl)-4-aminobenzoate |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₆H₂₆N₂O₂ |
| Molar Mass | 236.31 g/mol | 278.396 g·mol−1[1] |
| Melting Point | 51 °C (as base)[5] | 48 to 51 °C[1] |
| pKa | 8.7[6] | Not available |
| Solubility | Soluble in water, alcohol, ether, benzene, chloroform.[6] | Soluble in water (as hydrochloride salt).[3] |
Pharmacodynamics and Mechanism of Action
While both molecules function as local anesthetics by blocking voltage-gated sodium channels, their effects on the central nervous system, particularly on the dopamine transporter (DAT), are markedly different.[1][6]
Local Anesthetic Action: Sodium Channel Blockade
Both procaine and this compound exert their primary anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels in neuronal cell membranes.[6] This action blocks the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a loss of sensation.
Dopaminergic Activity: Dopamine Transporter (DAT) Inhibition
A key differentiator is their interaction with the dopamine transporter. This compound, like cocaine, is an effective inhibitor of dopamine reuptake, which leads to an accumulation of dopamine in the synaptic cleft and produces stimulant and euphoric effects.[1][7] Procaine also demonstrates some activity at the DAT, but to a much lesser extent.[7][8]
| Parameter | Cocaine | This compound | Procaine |
| DAT Binding Affinity (Ki) | 0.6 µM[8] | 1.4 µM[8] | Partial inhibition[8] |
| Dopamine Uptake Inhibition (IC50) | 0.7 µM[8] | 1.2 µM[8] | Partial inhibition[8] |
| Increase in Dialysate Dopamine | 12-fold at 0.1 mM[7][8] | 12-fold at 1 mM[7][8] | 6-fold at 10 mM[7][8] |
The data clearly indicates that this compound is significantly more potent than procaine as a dopamine reuptake inhibitor, with a potency that approaches that of cocaine.[8] This is the primary reason for this compound's abuse potential, a characteristic not associated with procaine.[1][9]
Experimental Protocols: Synthesis
The synthesis of both molecules follows standard organic chemistry principles, primarily involving esterification reactions.
Synthesis of Procaine
Procaine can be synthesized via several routes. A common method involves the direct reaction of 4-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group.[2][10]
Protocol: Two-Step Synthesis of Procaine
-
Esterification to form Nitrocaine:
-
4-Nitrobenzoic acid is reacted with 2-diethylaminoethanol.
-
This reaction is typically an esterification, often catalyzed by an acid, or by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride.[2]
-
The intermediate product is 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine).
-
-
Reduction of the Nitro Group:
-
Salt Formation (Optional):
-
The procaine base is then reacted with hydrochloric acid to form procaine hydrochloride, the more stable and water-soluble salt used in medicine.[5]
-
Synthesis of this compound
A plausible synthesis for this compound is analogous to that of procaine, involving the condensation of a PABA derivative with the corresponding branched amino alcohol.[11]
Protocol: Synthesis of this compound
-
Preparation of the Amino Alcohol:
-
Synthesize 3-diethylamino-2,2-dimethyl-1-propanol. This precursor is key to the final structure.
-
-
Esterification:
-
React para-aminobenzoic acid ethyl ester with 3-diethylamino-2,2-dimethyl-1-propanol.[11]
-
This transesterification reaction would yield this compound.
-
Alternatively, similar to procaine synthesis, one could start with 4-nitrobenzoyl chloride and react it with the amino alcohol, followed by reduction of the nitro group.
-
-
Purification and Salt Formation:
-
The crude product is purified using standard techniques such as chromatography or recrystallization.
-
The base can be converted to the hydrochloride salt to improve stability and solubility.
-
Metabolism
The metabolic pathways for these two ester-type drugs show similarities and differences.
-
Procaine: Rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into para-amino benzoic acid (PABA) and diethylaminoethanol (DEAE).[2] PABA is then excreted by the kidneys.
-
This compound: Metabolism is more complex. The primary phase I reactions include ester hydrolysis (similar to procaine), de-ethylation of the amine group, and hydroxylation of the aromatic ring. Phase II reactions involve N-acetylation and glucuronidation. Various cytochrome P450 isozymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4) and N-acetyltransferase 2 (NAT2) are involved in its metabolism.[1][7]
Conclusion
This compound and procaine are structurally analogous, both built upon a para-aminobenzoic acid ester framework. This shared core imparts them with local anesthetic properties via the blockade of voltage-gated sodium channels. However, the critical difference in the structure of the amino alcohol side chain—a linear chain in procaine versus a sterically hindered, branched chain in this compound—leads to profound differences in their pharmacodynamic profiles. The specific conformation of this compound's side chain allows for potent inhibition of the dopamine transporter, conferring cocaine-like stimulant effects and a potential for abuse that is absent in procaine. This comparative analysis underscores the principle that subtle modifications to a chemical scaffold can dramatically alter a drug's interaction with biological targets and its overall pharmacological and toxicological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Procaine - Wikipedia [en.wikipedia.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. bluelight.org [bluelight.org]
- 5. prepchem.com [prepchem.com]
- 6. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 8. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procaine synthesis - chemicalbook [chemicalbook.com]
- 11. books.rsc.org [books.rsc.org]
The Dawn of a New Local Anesthetic: A Technical Guide to the Discovery of Dimethocaine by Hoffmann-La Roche in the 1930s
For Researchers, Scientists, and Drug Development Professionals
Abstract
In 1930, the Swiss pharmaceutical company Hoffmann-La Roche synthesized a novel compound, Dimethocaine, which was subsequently marketed under the trade name Larocaine.[1] This technical guide provides an in-depth exploration of the discovery of this compound, focusing on the scientific context and methodologies of the 1930s. While primary research documentation from that specific era is limited, this paper reconstructs the likely scientific journey, from synthesis to pharmacological evaluation, based on the available historical and modern data. This compound emerged as a promising local anesthetic, particularly in the fields of dentistry and ophthalmology, before its use was discontinued due to unforeseen psychoactive properties. This document serves as a technical resource for researchers, offering insights into the early days of synthetic anesthetic development and the enduring challenge of separating therapeutic effects from central nervous system activity.
Introduction: The Quest for a Safer Anesthetic
The early 20th century was a period of intense innovation in the field of local anesthesia. The discovery of cocaine's anesthetic properties had revolutionized surgery, but its significant toxicity and addictive potential drove a pressing search for safer alternatives.[2][3] This quest led to the synthesis of numerous amino ester local anesthetics between 1891 and 1930, including compounds like procaine.[3] It was within this scientific landscape that Hoffmann-La Roche embarked on the development of what would become this compound. The goal was to create a potent and effective local anesthetic with a more favorable safety profile than cocaine.
Synthesis of this compound (Larocaine)
While the precise, unpublished 1930s synthesis route by Hoffmann-La Roche is not available in the public record, the chemical structure of this compound (3-(diethylamino)-2,2-dimethylpropyl p-aminobenzoate) allows for a logical reconstruction of a plausible synthetic pathway utilized during that era. The synthesis would have likely involved a multi-step process, beginning with the formation of the amino alcohol intermediate followed by its esterification with p-aminobenzoic acid.
Hypothetical 1930s Synthesis Workflow:
Caption: Plausible two-step synthesis of this compound in the 1930s.
Experimental Protocol (Hypothetical Reconstruction):
A detailed protocol for the synthesis of this compound, based on common organic chemistry techniques of the 1930s, would likely have involved the following steps:
-
Synthesis of the Amide Intermediate: Pivaloyl chloride would be slowly added to a cooled solution of diethylamine in an inert solvent like diethyl ether. The reaction mixture would then be stirred for several hours at room temperature. The resulting diethylpivalamide would be isolated by extraction and purified by distillation.
-
Reduction of the Amide: The purified diethylpivalamide would be reduced to the corresponding amino alcohol, 3-(diethylamino)-2,2-dimethyl-1-propanol. A common method for this transformation in the 1930s was the Bouveault-Blanc reduction, using metallic sodium in absolute ethanol.
-
Esterification: The synthesized 3-(diethylamino)-2,2-dimethyl-1-propanol would then be esterified with p-aminobenzoic acid. This would typically be achieved by heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, with a mechanism to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).
-
Purification: The final product, this compound, would be isolated and purified through a series of extractions and recrystallizations to yield a solid product.
Pharmacological Evaluation
The pharmacological assessment of a new local anesthetic in the 1930s would have focused on determining its potency, duration of action, and toxicity relative to existing compounds like cocaine and procaine.
3.1. Anesthetic Potency and Duration
Experimental Protocol (Hypothetical Reconstruction):
-
Animal Model: Rabbits or guinea pigs were commonly used for evaluating local anesthetic potency.
-
Method (Corneal Anesthesia): A solution of this compound at various concentrations would be applied to the cornea of the animal's eye. The anesthetic effect would be assessed by touching the cornea with a fine hair or filament at set intervals and observing the blink reflex. The concentration required to abolish the reflex for a specific duration would be determined.
-
Method (Intradermal Wheal): A small volume of this compound solution would be injected intradermally into the shaved skin of a guinea pig. The area of anesthesia would be mapped by pricking the skin with a needle at various distances from the injection site and observing the animal's reaction. The diameter and duration of the anesthetic wheal would be measured.
3.2. Toxicity Studies
Experimental Protocol (Hypothetical Reconstruction):
-
Animal Model: Mice or rats were typically used for acute toxicity studies.
-
Method (LD50 Determination): Graded doses of this compound would be administered to groups of animals via subcutaneous or intravenous injection. The number of fatalities in each group within a 24-hour period would be recorded, and the median lethal dose (LD50) would be calculated.
Quantitative Data (from later studies):
| Parameter | This compound | Cocaine | Procaine | Reference |
| Dopamine Transporter (DAT) Inhibition (IC50, µM) | ~1.2 | ~0.7 | >100 | [4] |
| Relative Potency (vs. Cocaine) | Less potent | - | Much less potent | [1] |
| Acute Toxicity in Mice (LD50, mg/kg, s.c.) | 380 | - | - | [1] |
Mechanism of Action: A Contemporary Understanding
While the precise molecular mechanisms were not understood in the 1930s, it was known that local anesthetics block nerve conduction. Modern research has elucidated that this compound, like other local anesthetics, exerts its effects by blocking voltage-gated sodium channels within the nerve membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.
However, the discovery that led to its eventual withdrawal from the market was its significant interaction with the central nervous system. This compound was found to inhibit the reuptake of dopamine in the brain by blocking dopamine transporters (DAT).[2] This mechanism is similar to that of cocaine and is responsible for its stimulant and addictive properties.
Signaling Pathway: Dopaminergic Neurotransmission and this compound's Action
Caption: this compound's mechanism of action on the dopamine transporter.
Conclusion: A Legacy of Unintended Consequences
The discovery of this compound by Hoffmann-La Roche in the 1930s represents a significant chapter in the history of local anesthetics. While it initially showed promise as a synthetic alternative to cocaine, its unforeseen psychoactive effects ultimately led to its removal from the market.[2] The story of this compound underscores the critical importance of comprehensive pharmacological profiling in drug development, a lesson that continues to resonate in the pharmaceutical industry today. The unintended discovery of its central nervous system effects also paved the way for a deeper understanding of the structure-activity relationships that govern the interaction of molecules with neurotransmitter transporters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Local anesthetic systemic toxicity: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Anesthetic Systemic Toxicity: A Historical Perspective | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
Dimethocaine's Fleeting Foray into Clinical Anesthesia: An In-Depth Technical Review of its Early Applications in Dentistry and Ophthalmology
For Immediate Release
This technical guide provides a comprehensive analysis of the early clinical applications of Dimethocaine, marketed as Larocaine, with a specific focus on its use in dentistry and ophthalmology during the 1930s. Developed by Hoffmann-La Roche in 1930, this compound emerged as a synthetic alternative to cocaine, offering potent local anesthetic properties. However, its clinical use was short-lived, ceasing in the 1940s due to concerns over its psychoactive effects and potential for addiction.[1] This whitepaper synthesizes the available historical data, offering insights into its initial promise and eventual decline for researchers, scientists, and drug development professionals.
Historical Context and Early Promise
In the early 20th century, the quest for safer and less addictive local anesthetics was a significant focus of pharmaceutical research. Cocaine, the first effective local anesthetic, had well-documented issues of toxicity and addiction.[2][3] Procaine, synthesized in 1905, was a notable improvement but lacked the potency of cocaine. This compound was developed in this context, offering a promising combination of efficacy and, initially, a perceived better safety profile.
Applications in Dentistry and Ophthalmology
This compound gained popularity in the United States during the 1930s as a local anesthetic for surgical procedures, primarily in the fields of dentistry, ophthalmology, and otolaryngology.[1] Its use in these specialties was predicated on its ability to provide effective nerve blocks and topical anesthesia, crucial for the intricate and sensitive procedures involved.
Quantitative Data from Early Clinical Use
Detailed quantitative data from the early clinical applications of this compound are scarce in readily available modern databases. The following tables are constructed based on qualitative mentions and comparative statements found in historical and secondary sources. These should be interpreted as indicative of the clinical practice of the era rather than the result of rigorous, controlled clinical trials as they are understood today.
Table 1: Reported Concentrations of this compound (Larocaine) Solutions for Clinical Use (1930s)
| Application | Reported Concentration(s) | Source/Mention |
| General Anesthetic Use | 1% solution noted as "effective" | Volkmann (1931) |
| Subcutaneous Anesthesia | 10% solution reported to be equivalent to 20% cocaine | Volkmann (1931) |
Table 2: Summary of Early Preclinical and Clinical Observations (1930s)
| Study Type | Subject | Observation(s) | Reported by/Cited in |
| Preclinical | Rabbit Cornea | Anesthetic effect demonstrated | Fromherz (1930) |
| Preclinical | Dog Spinal Cord | Anesthetic effect demonstrated | Fromherz (1930) |
| Clinical (Ophthalmology) | Human | Utilized as the anesthetic of choice | Balcarek (1931) |
| Clinical (General Surgery) | Human (over 350 operations) | Successful use in various surgical procedures | Schildbach (1931) |
| Clinical Review (Ophthalmology) | Human | Overview of its effects published | Leo Mayer (1935) |
Experimental Protocols of the Era
Detailed, step-by-step experimental protocols from the 1930s for this compound are not available in the reviewed literature. However, based on the common practices of the time for evaluating local anesthetics, a likely workflow for preclinical assessment can be inferred.
Inferred Preclinical Evaluation Workflow
The following diagram illustrates a probable workflow for the preclinical assessment of a new local anesthetic like this compound in the 1930s.
Caption: Inferred Preclinical to Clinical Workflow for this compound (1930s).
Mechanism of Action: A Historical Perspective
The understanding of the precise molecular mechanism of action of local anesthetics was rudimentary in the 1930s. The prevailing theories focused on the interaction of the anesthetic molecule with the nerve membrane, leading to a disruption of nerve impulse propagation. The modern understanding of this compound's action as a dopamine reuptake inhibitor, which explains its psychoactive effects, was not established during its clinical use.[1] The primary focus at the time was on its ability to block nerve conduction.
Conceptual Signaling Pathway of Local Anesthesia (circa 1930s)
The following diagram conceptualizes the understanding of local anesthetic action during the era of this compound's use.
Caption: Conceptual Model of Local Anesthetic Action (1930s).
Withdrawal from the Market
By the 1940s, the clinical use of this compound was discontinued. The primary reasons for its withdrawal were its observed psychoactive effects and a significant risk of addiction, mirroring the problems associated with cocaine.[1] These central nervous system effects, likely due to its activity as a dopamine reuptake inhibitor, were deemed unacceptable for a local anesthetic.
Conclusion
This compound, or Larocaine, represents a noteworthy chapter in the history of local anesthesia. Its early applications in dentistry and ophthalmology during the 1930s showcased its potential as an effective cocaine substitute. However, the lack of a clear understanding of its full pharmacological profile at the time led to its eventual withdrawal due to unforeseen psychoactive and addictive properties. This historical example underscores the critical importance of comprehensive preclinical and clinical evaluation in drug development, a practice that has evolved significantly since the era of this compound's brief clinical use. The limited availability of detailed quantitative data and experimental protocols from this period highlights the challenges of historical pharmaceutical research but also provides a valuable perspective on the progress of anesthetic science.
References
The Cardiotoxicity of Dimethocaine in Comparison to Other Local Anesthetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the cardiotoxicity of dimethocaine, a cocaine analog with local anesthetic properties, in comparison to established local anesthetics such as lidocaine, bupivacaine, and ropivacaine. While quantitative data on this compound's direct cardiotoxicity are limited, this guide synthesizes available information on its pharmacological profile, drawing parallels with cocaine, and contrasts it with the well-documented cardiotoxic effects of conventional local anesthetics. The primary mechanisms of local anesthetic-induced cardiotoxicity, including sodium channel blockade, disruption of calcium homeostasis, and mitochondrial dysfunction, are discussed in detail. This guide also presents established experimental protocols for assessing cardiotoxicity and provides visual representations of key signaling pathways and experimental workflows to aid in research and development.
Introduction
Local anesthetics are indispensable in modern clinical practice for pain management. However, their systemic toxicity, particularly cardiotoxicity, remains a significant concern, especially with long-acting agents. This compound (DMC), structurally similar to procaine and functionally analogous to cocaine, has gained attention as a recreational drug, but its profile as a local anesthetic warrants a thorough evaluation of its cardiovascular safety. This document aims to provide a detailed comparison of the cardiotoxic profiles of this compound and other commonly used local anesthetics, offering a valuable resource for researchers and drug development professionals.
Mechanisms of Local Anesthetic-Induced Cardiotoxicity
The cardiotoxic effects of local anesthetics are primarily mediated through their interaction with key ion channels and cellular organelles within cardiomyocytes.
Voltage-Gated Sodium Channel Blockade
The principal mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (Nav1.5 in the heart), which inhibits the rapid influx of sodium ions required for the depolarization of cardiac cell membranes. This leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential, prolonging the QRS duration on an electrocardiogram (ECG).[1] The potency of a local anesthetic is related to its affinity for the sodium channel. Bupivacaine, for instance, exhibits a high affinity and slow dissociation from cardiac sodium channels, contributing to its pronounced cardiotoxicity.[2] While direct data for this compound is scarce, its structural similarity to cocaine suggests it also acts as a sodium channel blocker.[3] Cocaine itself is known to block cardiac sodium channels, contributing to its arrhythmogenic potential.[4]
Disruption of Calcium Signaling
Local anesthetics can also interfere with intracellular calcium (Ca2+) homeostasis, which is crucial for excitation-contraction coupling in cardiomyocytes. Some local anesthetics can inhibit L-type calcium channels and the ryanodine receptor (RyR2), leading to a reduction in the intracellular calcium transient and a negative inotropic effect (decreased contractility). Bupivacaine has been shown to more severely dysregulate calcium dynamics compared to ropivacaine.[5]
Mitochondrial Dysfunction
Mitochondria are vital for cellular energy production in the heart. Several local anesthetics, particularly the more lipophilic ones like bupivacaine, can accumulate in the inner mitochondrial membrane and disrupt mitochondrial function. This can occur through inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, and impairment of fatty acid metabolism, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).[6] This energy depletion can exacerbate myocardial depression and hinder resuscitation from local anesthetic-induced cardiac arrest.
Comparative Cardiotoxicity: Quantitative Data
| Local Anesthetic | Parameter | Value | Experimental Model | Reference |
| This compound | Acute Toxicity (LD50, mouse, i.v.) | 40 mg/kg | In vivo (mouse) | [7] |
| Dopamine Transporter Ki | 1.4 µM | In vitro | [8] | |
| Cocaine | Dopamine Transporter Ki | 0.6 µM | In vitro | [8] |
| Lidocaine | IC50 (Sodium Channel Block) | ~10 µM (inactivated state) | In vitro (rabbit Purkinje fibers) | [1] |
| Bupivacaine | IC50 (Sodium Channel Block) | More potent than lidocaine | In vitro | [2] |
| CC/CNS Ratio | 2.0 - 2.9 | In vivo (animal models) | ||
| Ropivacaine | CC/CNS Ratio | 3.7 | In vivo (animal models) |
Note: CC/CNS ratio refers to the ratio of the dose required to produce cardiovascular collapse to the dose that produces central nervous system toxicity (seizures). A higher ratio indicates a wider margin of safety. Data for this compound is notably absent.
Experimental Protocols for Assessing Cardiotoxicity
A multi-faceted approach employing in vitro and in vivo models is essential for a thorough evaluation of the cardiotoxic potential of a compound.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To determine the effects of the test compound on specific cardiac ion channels (e.g., Nav1.5, Cav1.2, hERG).
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Recording: Utilize the whole-cell patch-clamp technique to record ionic currents. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of current flow through ion channels.
-
Solutions: Use specific intracellular and extracellular solutions to isolate the current of interest. For example, to record sodium currents, potassium and calcium currents are typically blocked.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit channel opening, inactivation, and recovery from inactivation.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the concentration-dependent block of the channel (IC50), and effects on channel kinetics (e.g., use-dependent block, recovery time).
Isolated Perfused Heart: Langendorff Preparation
Objective: To assess the effects of the test compound on the global function of the intact heart, including contractility, heart rate, and coronary flow, in the absence of systemic influences.
Methodology:
-
Heart Isolation: Anesthetize an animal (e.g., rat, rabbit) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Measurements:
-
Contractility: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt).
-
Heart Rate: Record the spontaneous heart rate or pace the heart at a constant rate.
-
Coronary Flow: Measure the coronary effluent.
-
Electrocardiogram (ECG): Record a surface ECG to assess for arrhythmias and conduction abnormalities.
-
-
Drug Administration: Infuse the test compound at increasing concentrations into the perfusate and record the changes in the measured parameters.
In Vivo Hemodynamic Studies
Objective: To evaluate the systemic cardiovascular effects of the test compound in a living animal, including its impact on blood pressure, heart rate, and cardiac output.
Methodology:
-
Animal Preparation: Anesthetize an animal (e.g., rat, dog) and insert catheters into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.
-
Instrumentation: For more detailed analysis, a pressure-volume catheter can be inserted into the left ventricle to measure real-time pressure and volume, allowing for the determination of contractility indices.
-
Drug Administration: Administer the test compound intravenously as a bolus or infusion at escalating doses.
-
Data Acquisition: Continuously record arterial blood pressure, heart rate, and ECG. If using a pressure-volume catheter, record left ventricular pressure and volume.
-
Data Analysis: Analyze the data to determine the dose-dependent effects on mean arterial pressure, heart rate, cardiac contractility, and the occurrence of arrhythmias.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in local anesthetic cardiotoxicity and experimental evaluation.
Caption: Signaling Pathways of Local Anesthetic-Induced Cardiotoxicity.
Caption: Experimental Workflow for Cardiotoxicity Assessment.
Conclusion
The cardiotoxicity of local anesthetics is a complex phenomenon involving multiple cellular targets. While the cardiotoxic profiles of established agents like bupivacaine, lidocaine, and ropivacaine are well-characterized, a significant knowledge gap exists for this compound. Its structural and functional similarities to cocaine suggest a potential for significant cardiovascular adverse effects, including arrhythmogenesis and negative inotropy, likely mediated through sodium channel blockade and disruption of catecholamine reuptake.
For a comprehensive understanding of this compound's cardiotoxicity, further research is imperative. The experimental protocols outlined in this guide provide a robust framework for such investigations. Direct, quantitative comparisons of this compound with other local anesthetics using these standardized methods will be crucial for accurately assessing its safety profile and determining its potential clinical utility. This in-depth technical guide serves as a foundational resource to steer future research in this critical area of drug safety and development.
References
- 1. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. adinstruments.com [adinstruments.com]
- 5. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 6. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Potential of Dimethocaine and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine (DMC), a synthetic analogue of cocaine, has emerged as a widely abused psychoactive substance. While its primary mechanism of action, the inhibition of the dopamine transporter, is well-documented, a comprehensive understanding of its neurotoxic potential, and that of its metabolites, remains elusive. This technical guide synthesizes the current scientific knowledge on the neurotoxic effects of this compound and its metabolic products. It provides a detailed overview of its metabolism, quantitative data on its interaction with the dopamine transporter, and available toxicological data. Furthermore, this guide outlines key experimental protocols for assessing neurotoxicity and presents signaling pathway and workflow diagrams to facilitate future research in this critical area. A significant gap in the literature exists concerning the specific neurotoxicity of this compound's metabolites, highlighting an urgent need for further investigation to fully characterize the safety profile of this substance.
Introduction
This compound (3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate) is a local anesthetic with stimulant properties that has gained popularity as a "legal high" and cocaine substitute. Its structural similarity to cocaine underlies its mechanism of action, primarily the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels and subsequent euphoric effects.[1] However, the widespread use of this compound, often in uncontrolled doses and purities, raises significant concerns about its potential for neurotoxicity. This guide provides a comprehensive technical overview of the current state of knowledge regarding the neurotoxic effects of this compound and its metabolites, intended to inform researchers, scientists, and drug development professionals.
Metabolism of this compound
The metabolism of this compound is a critical factor in understanding its overall toxicological profile. In vivo and in vitro studies have identified several key metabolic pathways.[2][3] The primary routes of metabolism involve:
-
Ester Hydrolysis: Cleavage of the ester bond, a common pathway for procaine-type local anesthetics.
-
De-ethylation: Removal of one or both ethyl groups from the tertiary amine.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
N-acetylation: Acetylation of the primary amine group of the p-aminobenzoic acid (PABA) moiety.[2]
These reactions result in the formation of several metabolites, including p-aminobenzoic acid (PABA), de-ethylated, hydroxylated, and N-acetylated derivatives of this compound. The primary enzyme responsible for the N-acetylation of this compound is N-acetyltransferase 2 (NAT2).[2]
Below is a diagram illustrating the metabolic pathways of this compound.
Quantitative Data on Neurotoxicity
The available quantitative data on the neurotoxic effects of this compound primarily focus on its interaction with the dopamine transporter. There is a notable scarcity of data on the direct neurotoxicity of its metabolites on neuronal cells.
Table 1: In Vitro Data on this compound's Interaction with the Dopamine Transporter
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 1.2 µM | Rat | [3H]CFT binding and dopamine uptake in striatal synaptosomes | [4] |
| Ki | 1.4 µM | Rat | [3H]CFT binding to dopamine transporter | [4] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the dopamine transporter activity.
-
Ki (Inhibition constant): Represents the binding affinity of this compound to the dopamine transporter.
Table 2: In Vivo Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 300 mg/kg | Mouse | Not specified | [1] |
-
LD50 (Median lethal dose): The dose of this compound that is lethal to 50% of the tested animal population.
Neurotoxicity of Metabolites: A Data Gap
A thorough literature search did not yield specific quantitative neurotoxicity data (e.g., IC50 values on neuronal cells, effects on cell viability) for the primary metabolites of this compound, including p-aminobenzoic acid (PABA), de-ethylated this compound, hydroxylated this compound, and N-acetylated this compound. While some studies have investigated the general biological effects of PABA, its direct neurotoxic potential at concentrations relevant to this compound metabolism has not been established.[5][6] This represents a significant gap in our understanding of the overall neurotoxic profile of this compound.
Experimental Protocols for Neurotoxicity Assessment
To facilitate further research into the neurotoxic effects of this compound and its metabolites, this section provides detailed methodologies for key in vitro experiments.
Dopamine Transporter Binding Assay ([3H]CFT Binding)
This assay determines the binding affinity of a compound to the dopamine transporter.
-
Cell/Tissue Preparation: Prepare synaptosomes from the striatum of rat brains or use cell lines expressing the dopamine transporter.
-
Incubation: Incubate the prepared synaptosomes or cell membranes with a radiolabeled ligand that binds to the dopamine transporter (e.g., [3H]CFT) and varying concentrations of the test compound (this compound or its metabolites).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 and Ki values by non-linear regression analysis of the competition binding data.
Dopamine Uptake Assay
This assay measures the functional inhibition of the dopamine transporter.
-
Cell/Tissue Preparation: Use synaptosomes or DAT-expressing cell lines.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
-
Uptake Termination: Stop the uptake at a specific time point by rapid washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of the test compound and determine the IC50 value.
Neuronal Cell Viability Assays
These assays assess the cytotoxic effects of a compound on neuronal cells.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.
-
Treatment: Expose the cells to a range of concentrations of this compound or its metabolites for a defined period (e.g., 24, 48, 72 hours).
-
Assay Performance:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
-
Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to control-treated cells.
Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture and treat neuronal cells as described for viability assays.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
TUNEL Staining: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.
The following diagram illustrates a general workflow for in vitro neurotoxicity testing.
Signaling Pathways in Neurotoxicity
The neurotoxic effects of substances like this compound, which modulate dopamine signaling, can involve multiple intracellular pathways. While specific pathways for this compound are not fully elucidated, the known effects of dopamine dysregulation and oxidative stress suggest the involvement of the following:
-
Dopamine Receptor Signaling: Excessive stimulation of dopamine receptors can lead to excitotoxicity and downstream signaling cascades that promote cell death.
-
Oxidative Stress Pathways: The metabolism of dopamine can generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways.
-
Apoptotic Pathways: Neurotoxic insults can trigger both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, culminating in the activation of caspases and execution of cell death.
The diagram below provides a simplified overview of potential signaling pathways involved in dopamine-mediated neurotoxicity.
Conclusion and Future Directions
The available evidence indicates that this compound is a potent inhibitor of the dopamine transporter, a mechanism that underlies its psychoactive effects and potential for abuse. While quantitative data on its direct interaction with DAT are available, there is a critical lack of information regarding the neurotoxic effects of this compound itself and, more importantly, its various metabolites. The potential for these metabolites to contribute to neuronal damage, either directly or through the generation of reactive species, remains a significant and unaddressed concern.
Future research should prioritize the following:
-
Quantitative Neurotoxicity Profiling of Metabolites: In vitro studies using neuronal cell lines and primary neurons are urgently needed to determine the IC50 values and effects on cell viability of p-aminobenzoic acid, de-ethylated, hydroxylated, and N-acetylated metabolites of this compound.
-
Mechanistic Studies: Investigations into the specific signaling pathways activated by this compound and its metabolites in neuronal cells are crucial to understand the molecular basis of their potential neurotoxicity. This includes examining markers of oxidative stress, mitochondrial function, and apoptosis.
-
In Vivo Studies: Animal models are necessary to assess the behavioral and neuropathological consequences of chronic this compound administration, with a focus on identifying potential long-term neurotoxic effects.
A comprehensive understanding of the neurotoxic potential of this compound and its metabolites is essential for informing public health policies, clinical toxicology, and the development of potential therapeutic interventions for this compound abuse. This technical guide provides a foundation for these future research endeavors.
References
- 1. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dimethocaine synthesis from 4-aminobenzoic acid ethyl ester
Providing detailed instructions for the synthesis of dimethocaine, a substance with potential for abuse and subject to regulation, falls outside the scope of my safety guidelines. My purpose is to provide helpful and harmless information, and facilitating the production of potentially dangerous or regulated substances is a responsibility I take seriously. Therefore, I cannot fulfill the request for detailed application notes and protocols for the synthesis of this compound.
Instead, I can offer a high-level, educational overview of the general chemical principles that are relevant to the synthesis of molecules with similar functional groups, from a purely academic and safety-oriented perspective. This information is for educational purposes only and is not a guide for synthesis.
General Chemical Principles in Organic Synthesis
The synthesis of complex organic molecules often involves a series of reactions to build the final structure from simpler starting materials. The transformation of a molecule like 4-aminobenzoic acid ethyl ester into a more complex tertiary amine and ester involves fundamental reactions taught in organic chemistry.
Transesterification
Transesterification is a common organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process is often catalyzed by an acid or a base.
-
General Reaction: RCOOR' + R''OH ⇌ RCOOR'' + R'OH
In this general scheme, an ester (RCOOR') reacts with an alcohol (R''OH) to form a new ester (RCOOR'') and a new alcohol (R'OH). The reaction is typically reversible, and reaction conditions can be manipulated to favor the formation of the desired product.
N-Alkylation of Amines
N-alkylation is a method for forming C-N bonds, where an alkyl group is introduced to a nitrogen atom of an amine. To form a tertiary amine from a primary amine (like the one in 4-aminobenzoic acid), a two-step alkylation process is generally required.
-
General Reaction: R-NH₂ + 2 R'-X → R-N(R')₂ + 2 HX
In this reaction, a primary amine (R-NH₂) reacts with an alkylating agent (R'-X, where X is a leaving group like a halide) to form a tertiary amine (R-N(R')₂). This reaction often requires a base to neutralize the acid (HX) that is formed as a byproduct.
Importance of Chemical Safety and Regulation
The synthesis of any chemical substance, particularly those with physiological effects, should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. Many chemicals and their precursors are regulated by government agencies to prevent their misuse. It is crucial to be aware of and comply with all applicable laws and regulations regarding the synthesis, possession, and distribution of chemical substances.
For researchers and professionals in drug development, a deep understanding of these chemical principles is essential for designing novel molecules and developing safe and effective medicines. This work is conducted under strict ethical and regulatory frameworks to ensure public health and safety.
Application Notes and Protocols for the GC-MS Analysis of Dimethocaine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known as larocaine, is a synthetic derivative of cocaine that has emerged as a new psychoactive substance (NPS).[1][2] As a substance of concern in clinical and forensic toxicology, robust analytical methods for its detection and quantification, along with its metabolites, are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of drugs of abuse and their metabolites in biological samples.[3][4] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its metabolites.
Metabolic Profile of this compound
Understanding the metabolism of this compound is fundamental for developing effective analytical methods. In vivo and in vitro studies have identified several major metabolic pathways for this compound. The primary phase I metabolic reactions include ester hydrolysis, deethylation, and hydroxylation of the aromatic system.[1] The main phase II reaction observed is the N-acetylation of the p-aminobenzoic acid moiety of the parent compound and its phase I metabolites.[1]
Identified Metabolites of this compound
| Metabolite | Metabolic Pathway |
| p-Aminobenzoic acid (PABA) | Ester Hydrolysis |
| N-Acetyl-p-aminobenzoic acid | Ester Hydrolysis, N-Acetylation |
| Desethylthis compound | Deethylation |
| Hydroxythis compound | Hydroxylation |
| N-Acetylthis compound | N-Acetylation |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is a general procedure for the extraction of this compound and its metabolites from urine, which can be adapted from standard methods for drugs of abuse.
Materials:
-
Urine sample
-
Phosphate buffer (pH 6)
-
ß-glucuronidase
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonia solution
-
Internal Standard (IS) solution (e.g., Cocaine-d3)
Procedure:
-
To 1-5 mL of urine, add the internal standard.
-
Add phosphate buffer to adjust the pH to approximately 6.
-
For the cleavage of glucuronides, add ß-glucuronidase and incubate at 56°C for 2 hours.
-
Condition the SPE column with methanol followed by deionized water and phosphate buffer.
-
Apply the prepared urine sample to the SPE column.
-
Wash the column with deionized water, followed by a low-polarity organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Derivatization (Optional but Recommended for certain metabolites)
For improved chromatographic performance and detection of polar metabolites like benzoylecgonine (a potential, though not explicitly stated, metabolite analogous to cocaine metabolism), derivatization is often necessary.[5]
Materials:
-
Dried sample extract
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Ethyl acetate
Procedure:
-
To the dried extract, add the derivatizing agent and ethyl acetate.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be used for the analysis of this compound and its metabolites. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C (hold for 2 min), ramp to 280°C at 20°C/min, then to 315°C at 25°C/min (hold for 12 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5973 Network MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified reference materials for this compound and its available metabolites. The concentrations of the analytes in the samples are determined by comparing their peak areas (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Table of Quantitative Data (Example)
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Desethylthis compound | To be determined | To be determined | To be determined | To be determined |
| Hydroxythis compound | To be determined | To be determined | To be determined | To be determined |
| N-Acetyl-p-aminobenzoic acid | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Note: Specific retention times and mass-to-charge ratios (m/z) need to be determined experimentally by running standards of this compound and its metabolites.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
General Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
References
- 1. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journal-imab-bg.org [journal-imab-bg.org]
Application Notes & Protocols for In Vivo Microdialysis Studies of Dimethocaine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethocaine (DMC), also known as larocaine, is a synthetic local anesthetic with stimulant properties that functions as a dopamine reuptake inhibitor, similar to cocaine.[1][2] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of psychoactive compounds like this compound in specific brain regions of freely moving animals.[3][4] This technique allows for the continuous sampling of extracellular fluid, providing real-time information on drug concentration and its effect on neurotransmitter levels.[5][6][7][8] These application notes provide detailed protocols for conducting in vivo microdialysis experiments to investigate the effects of this compound.
Quantitative Data Summary
The following table summarizes relevant quantitative data from in vivo microdialysis studies of cocaine and other local anesthetics, which can serve as a starting point for this compound studies. It is crucial to empirically determine the specific parameters for this compound in your experimental setup.
| Parameter | Compound | Brain Region | Value | Reference |
| In Vivo Recovery (%) | Cocaine | Medial Prefrontal Cortex | 33 ± 5 | [9] |
| Cocaine | Medial Prefrontal Cortex | 16 - 21 | [10] | |
| Bupivacaine | Cerebrospinal Fluid | 41.1 - 65.3 (in vitro) | [11] | |
| Flow Rate (µL/min) | Bupivacaine | Cerebrospinal Fluid | 1 | [11] |
| General | Brain | 0.1 - 5 | [5] | |
| General | Brain | 1.8 - 2.2 | [4] | |
| Maximal Extracellular Concentration (µM) | Cocaine (3.0 mg/kg i.v.) | Medial Prefrontal Cortex | 4.00 ± 0.94 | [9] |
| Cocaine (0.6 mg/kg/min i.v. infusion) | Medial Prefrontal Cortex | 17.7 ± 1.3 | [10] | |
| Time to Peak Concentration (min) | Cocaine (i.v.) | Nucleus Accumbens, Caudate-Putamen | 10 | [12] |
| Cocaine (i.v.) | Medial Prefrontal Cortex | < 20 | [9] | |
| Half-life (min) | Cocaine | Nucleus Accumbens | 29.1 | [12] |
| Cocaine | Caudate-Putamen | 21.4 | [12] | |
| Dopamine Increase (fold) | Cocaine (0.1 mM in dialysate) | Striatum | ~12 | [2] |
| This compound (1 mM in dialysate) | Striatum | ~12 | [2] | |
| Procaine (10 mM in dialysate) | Striatum | ~6 | [2] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular this compound and Dopamine Levels
This protocol details the procedure for implanting a microdialysis probe into a target brain region (e.g., nucleus accumbens or striatum) of a rat and subsequently measuring extracellular concentrations of this compound and dopamine.
Materials:
-
This compound hydrochloride
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂)[7]
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or UV detection[9][11][12]
-
Male Sprague-Dawley or Wistar rats (250-300g)
Procedure:
-
Guide Cannula Implantation (Stereotaxic Surgery):
-
Anesthetize the rat using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Drill a burr hole over the target brain region (e.g., for nucleus accumbens: +1.6 mm AP, ±1.5 mm ML from bregma; -7.8 mm DV from dura).
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula, ensuring the active membrane is in the target region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11]
-
Allow a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Baseline Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to ensure stable neurotransmitter levels.[9]
-
Store samples at -80°C until analysis.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion, or through reverse dialysis by including it in the aCSF).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate fractions for a predetermined period (e.g., 2-3 hours) to monitor the time course of this compound concentration and its effect on dopamine levels.
-
-
Sample Analysis (HPLC):
-
Probe Calibration (In Vivo Recovery):
-
At the end of the experiment, determine the in vivo recovery of the probe. This can be done using the no-net-flux method or by retrodialysis.[10][11][13]
-
For this compound, this would involve perfusing the probe with several known concentrations of the drug and measuring the difference between the inflow and outflow concentrations.
-
-
Histological Verification:
-
Following the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis studies of this compound.
Putative Signaling Pathway of this compound
This compound acts as a dopamine reuptake inhibitor, leading to increased dopamine levels in the synaptic cleft.[1][2] This increased dopaminergic neurotransmission is thought to activate downstream signaling cascades, such as the ERK (Extracellular signal-Regulated Kinase) pathway, which has been implicated in the cellular and behavioral effects of cocaine.[14][15]
Caption: Putative signaling pathway of this compound's action in a dopaminergic neuron.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "In vivo microdialysis: A novel sampling technique for drug analysis in" by N.-H. Chen, Y.-J. Lai et al. [jfda-online.com]
- 10. Determination of microdialysis extraction fraction of cocaine by the no net flux method under high, low, and zero steady-state cocaine concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo microdialysis calibration using retrodialysis for the study of the cerebrospinal distribution of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Dimethocaine on Locomotor Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the impact of Dimethocaine on locomotor activity. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results.
Introduction
This compound (DMC), a synthetic derivative of cocaine, has been shown to possess stimulant properties and affects the central nervous system.[1] Understanding its influence on locomotor activity is crucial for characterizing its pharmacological profile and abuse potential. The following protocols and data presentation guidelines are designed to facilitate such studies.
Data Presentation
Quantitative data from locomotor activity studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm ± SEM) |
| Vehicle (Saline) | 0 | 10 | 1500 ± 150 |
| This compound | 10 | 10 | 3500 ± 300 |
| This compound | 20 | 10 | 5500 ± 450 |
| This compound | 40 | 10 | 7000 ± 500* |
| Procaine | 50 | 10 | 1600 ± 170 |
* Indicates a statistically significant difference from the vehicle-treated group (p < 0.05). Note: The data presented in this table is illustrative and based on findings that acute administration of this compound (10-40 mg/kg, IP) significantly increased locomotor activity.[2][3] Actual results will vary depending on experimental conditions.
Experimental Protocols
Animals
-
Species: Male Swiss-Webster mice are commonly used.[2]
-
Age/Weight: Adult mice (e.g., 8-12 weeks old, 25-30 g).
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
Drug Preparation and Administration
-
This compound Hydrochloride: Dissolve in sterile 0.9% saline solution.
-
Vehicle Control: Use 0.9% saline solution.
-
Administration: Administer all solutions via intraperitoneal (i.p.) injection in a volume of 10 ml/kg of body weight.
Locomotor Activity Assessment (Open-Field Test)
This protocol is designed to assess spontaneous locomotor activity in a novel environment.
-
Apparatus: Use an open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena should be equipped with an automated activity monitoring system that uses infrared beams to track animal movement.
-
Habituation:
-
Transport the mice to the testing room at least 1 hour before the experiment to allow for acclimation to the new environment.
-
Place each mouse individually into the center of the open-field arena.
-
Allow the mice to habituate to the apparatus for a period of 30 minutes. This helps to reduce the influence of novelty-induced hyperactivity on the drug's effects.
-
-
Experimental Procedure:
-
Following the habituation period, remove the mice from the arena and administer the appropriate treatment (vehicle or this compound at varying doses).
-
Immediately return the mice to the same open-field arena.
-
Record locomotor activity for a period of 60 minutes. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing; number of beam breaks)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Signaling Pathway
The stimulant effects of this compound on locomotor activity are primarily attributed to its interaction with the dopaminergic system.[2][3] this compound acts as a dopamine reuptake inhibitor, leading to an accumulation of dopamine in the synaptic cleft and subsequent enhancement of dopaminergic signaling, particularly within the nucleus accumbens, a key brain region involved in reward and motor control.[1]
References
Application Notes and Protocols for the Analytical Validation of Dimethocaine using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known as larocaine, is a synthetic derivative of cocaine with local anesthetic and stimulant properties.[1][2] Its structural similarity to cocaine necessitates robust and validated analytical methods for its accurate identification and quantification in various matrices, including pharmaceutical formulations and biological samples. The use of certified reference standards is paramount to ensure the accuracy, precision, and reliability of these analytical methods.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[3]
Signaling Pathway: this compound's Mechanism of Action
This compound, similar to cocaine, primarily acts as a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and leading to an accumulation of dopamine. This enhanced dopaminergic neurotransmission is responsible for its stimulant effects. A key downstream signaling cascade activated by this process is the Extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and the long-term effects of psychostimulants.
Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels and activating the D1 receptor-mediated ERK signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for a similar local anesthetic, tetracaine, and is suitable for the quantification of this compound in pharmaceutical preparations.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
Procaine hydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 65:35 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (IS), procaine HCl, (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the IS to each calibration standard.
-
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a concentration within the calibration range and add the internal standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 290 nm
-
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of cocaine and its analogues and is suitable for the identification and quantification of this compound in seized materials or biological extracts.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
Cocaine-d3 (internal standard)
-
Methanol (GC grade)
-
Chloroform (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard, cocaine-d3, (1 mg/mL) in methanol.
-
Prepare calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Add a constant concentration of the IS to each calibration standard.
-
-
Sample Preparation:
-
For solid samples, dissolve a known amount in methanol.
-
For biological samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate an aliquot of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 20 minutes to form the trimethylsilyl derivative.
-
-
Chromatographic Conditions:
-
Injector temperature: 280 °C
-
Oven temperature program: Initial temperature of 150 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Injection mode: Splitless
-
-
Mass Spectrometer Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 40-500
-
-
Analysis: Inject 1 µL of the derivatized standard or sample into the GC-MS system.
-
Quantification: Monitor characteristic ions for this compound-TMS and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma or urine, based on methods for cocaine analysis.[7][8]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
This compound-d6 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard, this compound-d6, (1 mg/mL) in methanol.
-
Prepare calibration standards by spiking blank biological matrix with the this compound stock solution to achieve concentrations ranging from 1 ng/mL to 500 ng/mL. Add a constant concentration of the IS to each standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
Gradient elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometer Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard (to be determined by direct infusion of the standards).
-
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
Data Presentation: Analytical Method Validation Parameters
The following tables summarize the expected performance characteristics for the analytical validation of this compound methods, based on data from similar compounds and ICH guidelines.[4][9][10]
Table 1: HPLC-UV Method Validation Data
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 2% | < 1.5% |
| - Inter-day | ≤ 3% | < 2.5% |
| LOD | Signal-to-Noise ≥ 3 | ~0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: GC-MS Method Validation Data
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.99 | > 0.998 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 10% | < 8% |
| - Inter-day | ≤ 15% | < 12% |
| LOD | Signal-to-Noise ≥ 3 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.15 µg/mL |
| Specificity | No interfering peaks at the retention time and mass spectrum of the analyte | Confirmed by mass spectral library match |
Table 3: LC-MS/MS Method Validation Data
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | < 10% |
| - Inter-day | ≤ 15% | < 12% |
| LOD | Signal-to-Noise ≥ 3 | ~0.3 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~1.0 ng/mL |
| Specificity | No interference at the retention time and MRM transitions of the analyte | Confirmed by ion ratio |
| Matrix Effect | Within acceptable limits | 85 - 115% |
Experimental Workflow
The following diagram illustrates the general workflow for the analytical validation of a method for this compound quantification.
Caption: A typical workflow for analytical method validation, from development to the final report.
References
- 1. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. dea.gov [dea.gov]
- 7. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
protocol for Dimethocaine stability testing under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine, a 4-aminobenzoic acid ester, is a local anesthetic with stimulant properties.[1][2] Its structural similarity to procaine suggests a susceptibility to degradation, particularly through hydrolysis of the ester linkage. Understanding the stability of this compound under various environmental conditions is crucial for the development of stable pharmaceutical formulations, ensuring its safety, efficacy, and shelf-life. Ingestion of this compound is known to lead to its rapid hydrolysis.[2]
These application notes provide a comprehensive protocol for the stability testing of this compound under conditions of hydrolysis, oxidation, photolysis, and thermal stress, in accordance with the International Council for Harmonisation (ICH) guidelines. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is also detailed for the accurate quantification of this compound and its degradation products.
Signaling Pathways and Degradation Mechanisms
The primary degradation pathway for this compound, an ester-containing compound, is hydrolysis, which involves the cleavage of the ester bond to form 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol. Other potential degradation pathways include oxidation of the aromatic amino group and photolytic and thermal degradation.
Caption: Major degradation pathways for this compound.
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 5.5 with phosphoric acid) in a ratio of 30:70 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 297 nm[3] |
| Run Time | Approximately 15 minutes |
3.1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a target concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
Caption: Workflow for forced degradation studies.
3.2.1. Acid and Base Hydrolysis
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 8 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 8 hours.
-
Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralization: Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively, before HPLC analysis.
3.2.2. Oxidative Degradation
-
Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24 hours) for HPLC analysis.
3.2.3. Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL in mobile phase) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples by HPLC after the exposure period.
3.2.4. Thermal Degradation
-
Place the solid this compound powder in a thermostatically controlled oven at 60°C for 7 days.
-
Withdraw samples at appropriate time intervals (e.g., 1, 3, 7 days).
-
Prepare solutions of the withdrawn samples in the mobile phase for HPLC analysis.
Data Presentation
The results of the stability testing should be summarized in clear and concise tables to allow for easy comparison of the degradation under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (RT) | % of Major Degradant | Total Impurities (%) |
| Initial (T=0) | 0 | 100.0 | - | - | < 0.1 |
| Acid Hydrolysis (0.1 M HCl, 80°C) | 8 hours | ||||
| Base Hydrolysis (0.1 M NaOH, RT) | 8 hours | ||||
| Oxidative (3% H₂O₂, RT) | 24 hours | ||||
| Photolytic (ICH Q1B) | - | ||||
| Thermal (60°C) | 7 days |
*RT = Retention Time
Conclusion
The provided protocols offer a robust framework for assessing the stability of this compound under various stress conditions. The stability-indicating HPLC method is designed to effectively separate and quantify this compound in the presence of its degradation products. The data generated from these studies are essential for understanding the degradation profile of this compound, which is critical for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. Researchers should adapt these protocols as necessary based on their specific formulations and regulatory requirements.
References
- 1. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Synthesis and SAR Studies of Dimethocaine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Dimethocaine analogues and their subsequent structure-activity relationship (SAR) studies. The protocols outlined below are intended to guide researchers in the development of novel local anesthetics and to facilitate the exploration of the chemical space around the this compound scaffold.
Introduction
This compound (Larocaine), a synthetic derivative of cocaine, was originally developed as a local anesthetic.[1][2] Its structural similarity to procaine, both being esters of p-aminobenzoic acid, has made it a person of interest for the development of new local anesthetics with potentially improved pharmacological profiles.[1][3] Like cocaine, this compound inhibits the dopamine transporter (DAT), which contributes to its psychoactive effects and abuse potential.[1][4] This dual activity presents a unique opportunity for SAR studies to dissociate the anesthetic and psychoactive properties of these molecules. By systematically modifying the structure of this compound, researchers can identify key molecular features responsible for affinity and activity at both sodium channels (the target for local anesthesia) and the dopamine transporter.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally follows a convergent strategy involving the preparation of a substituted amino alcohol and its subsequent esterification with a derivative of p-aminobenzoic acid. This approach allows for facile diversification of both the amino and the aromatic portions of the molecule.
A plausible synthetic route, analogous to the manufacture of procaine, involves the condensation of a 4-aminobenzoic acid derivative with a suitable amino alcohol.[5]
Table 1: Representative this compound Analogues and Synthetic Precursors
| Analogue ID | R1 (at Amino Group) | R2 (at Phenyl Ring) | Amino Alcohol Precursor | Aromatic Precursor |
| DMC-01 | -CH2CH3 | -NH2 | 3-(diethylamino)-2,2-dimethylpropan-1-ol | p-aminobenzoic acid |
| DMC-02 | -CH3 | -NH2 | 2,2-dimethyl-3-(methylamino)propan-1-ol | p-aminobenzoic acid |
| DMC-03 | -CH2CH3 | -NO2 | 3-(diethylamino)-2,2-dimethylpropan-1-ol | p-nitrobenzoic acid |
| DMC-04 | -CH2CH3 | -Cl | 3-(diethylamino)-2,2-dimethylpropan-1-ol | p-chlorobenzoic acid |
| DMC-05 | -(CH2)4- (pyrrolidinyl) | -NH2 | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | p-aminobenzoic acid |
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol (Amino Alcohol Precursor for DMC-01)
Materials:
-
Isobutyraldehyde
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate
-
Diethyl ether
-
Magnesium sulfate
-
Sodium borohydride
-
Methanol
Procedure:
-
Mannich Reaction: In a round-bottom flask, combine isobutyraldehyde (1.0 eq), diethylamine (1.1 eq), and aqueous formaldehyde (1.2 eq). Stir the mixture at room temperature for 24 hours.
-
Extraction: Add potassium carbonate to the reaction mixture to neutralize any acid and to salt out the product. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude amino ketone.
-
Reduction: Dissolve the crude amino ketone in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Final Extraction and Purification: Extract the aqueous residue three times with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the crude amino alcohol. The product can be further purified by distillation under reduced pressure.
Protocol 2: Synthesis of p-nitrobenzoyl chloride (Aromatic Precursor for DMC-03)
Materials:
-
p-nitrobenzoic acid
-
Thionyl chloride (SOCl2)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend p-nitrobenzoic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude p-nitrobenzoyl chloride, which can be used in the next step without further purification.
Protocol 3: Esterification - Synthesis of a this compound Analogue (e.g., DMC-03)
Materials:
-
3-(diethylamino)-2,2-dimethylpropan-1-ol
-
p-nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of p-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Studies
The synthesized analogues should be evaluated for their biological activity to establish a clear SAR. The primary targets for evaluation are voltage-gated sodium channels (for local anesthetic activity) and the dopamine transporter (for psychoactive potential).
SAR Study Workflow
Caption: Workflow for the structure-activity relationship study.
Protocol 4: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from methodologies used for studying cocaine and its analogues.[6]
Objective: To determine the binding affinity (Ki) of this compound analogues for the dopamine transporter.
Materials:
-
Rat striatal tissue membrane preparations
-
[3H]WIN 35,428 (radioligand)
-
Synthesized this compound analogues
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
GBR 12909 (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In test tubes, combine the membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the this compound analogue. For determining non-specific binding, add a high concentration of GBR 12909.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the analogue concentration. Determine the IC50 value (the concentration of analogue that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation
The quantitative data from the SAR studies should be summarized in a table for easy comparison of the analogues' potencies.
Table 2: In Vitro Pharmacological Data for this compound Analogues
| Analogue ID | DAT Binding Affinity (Ki, nM) | Sodium Channel Blockade (IC50, µM) | Selectivity Index (IC50 NaV / Ki DAT) |
| This compound | Reference Value | Reference Value | Reference Value |
| DMC-01 | Experimental Value | Experimental Value | Calculated Value |
| DMC-02 | Experimental Value | Experimental Value | Calculated Value |
| DMC-03 | Experimental Value | Experimental Value | Calculated Value |
| DMC-04 | Experimental Value | Experimental Value | Calculated Value |
| DMC-05 | Experimental Value | Experimental Value | Calculated Value |
Structure-Activity Relationship Insights
The data generated from these studies will provide valuable insights into the SAR of this compound analogues. Key relationships to investigate include:
-
Effect of the Amino Group: Modifications to the diethylamino group (e.g., changing alkyl chain length, cyclization) can influence both steric and electronic properties, potentially affecting affinity for both DAT and sodium channels.
-
Role of the Aromatic Ring Substituent: The nature and position of substituents on the p-aminobenzoyl ring can modulate the molecule's electronics and lipophilicity. For instance, electron-withdrawing groups might alter the ester's reactivity and binding interactions.
-
Importance of the Ester Linkage: Bioisosteric replacement of the ester group with amides or other linkers can provide insights into the importance of this functional group for activity and metabolic stability.[7][8]
By systematically exploring these structural modifications, researchers can aim to develop novel this compound analogues with enhanced local anesthetic potency and reduced psychoactive side effects, potentially leading to the discovery of safer and more effective therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Reinforcing Properties of Dimethocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known as larocaine, is a synthetic compound structurally similar to procaine and has been identified as a "synthetic cocaine derivative" by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[1] Originally developed as a local anesthetic, its stimulant effects, which resemble those of cocaine, have led to its use as a recreational drug.[2] Understanding the reinforcing properties of this compound is crucial for assessing its abuse liability and informing public health and regulatory policies.
These application notes provide a comprehensive guide to the behavioral study design for assessing the reinforcing properties of this compound in preclinical models. Detailed protocols for key experiments, including conditioned place preference, intravenous self-administration, and locomotor activity assessment, are provided to ensure robust and reproducible data collection.
Mechanism of Action: Similar to cocaine, this compound's primary mechanism of action is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT) in the brain's reward pathways, particularly in the nucleus accumbens.[1][3] This action leads to an increase in extracellular dopamine levels, which is believed to mediate its reinforcing and stimulant effects.[2][3] Studies in rhesus monkeys have indicated that while this compound's affinity for the DAT is lower than that of cocaine, its potency in inhibiting dopamine uptake is comparable, suggesting that a higher dose of this compound may be required to elicit similar effects.[2]
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral model used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Objective: To determine if this compound produces a conditioned preference for a drug-paired environment, indicative of rewarding properties.
Materials:
-
Three-compartment CPP apparatus (two distinct outer compartments separated by a smaller, neutral central compartment)
-
This compound hydrochloride (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Animal subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Video tracking software
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore all three compartments of the apparatus for a 15-minute session.
-
Record the time spent in each compartment to establish any baseline preference. A biased design may be used where the initially non-preferred compartment is paired with the drug.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of this compound and vehicle.
-
Drug Conditioning Day: Administer this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally [i.p.]) and immediately confine the animal to one of the outer compartments for 30 minutes.[4]
-
Vehicle Conditioning Day: Administer an equivalent volume of saline and confine the animal to the opposite outer compartment for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across subjects. This conditioning cycle is typically repeated for 8 days.
-
-
Preference Test (Day 10):
-
Place the animal in the central compartment with free access to all compartments in a drug-free state.
-
Record the time spent in each of the three compartments over a 15-minute session using video tracking software.
-
Data Analysis:
-
A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the preference test.
-
Statistical analysis (e.g., two-way ANOVA or t-test) is used to compare the preference scores between the this compound-treated group and a saline-control group. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing efficacy of a drug, as it measures the motivation of an animal to perform an operant response to receive the drug.
Objective: To determine if animals will learn to self-administer this compound intravenously and to characterize the dose-response relationship for its reinforcing effects.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters and surgical supplies
-
This compound hydrochloride (dissolved in sterile heparinized saline)
-
Vehicle (sterile heparinized saline)
-
Animal subjects (e.g., male Wistar rats)
Procedure:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
The catheter is passed subcutaneously to exit on the back of the animal.
-
Allow a recovery period of 5-7 days post-surgery. Catheter patency should be checked regularly by flushing with heparinized saline.
-
-
Acquisition of Self-Administration (Fixed-Ratio 1 Schedule):
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
A press on the "active" lever results in an intravenous infusion of this compound and the presentation of a stimulus cue (e.g., a light above the lever). A press on the "inactive" lever has no programmed consequence.
-
Dose-Finding: As specific IVSA doses for this compound are not well-established, a dose-finding study is recommended. Based on its lower potency compared to cocaine, a starting range of 0.5, 1.0, and 2.0 mg/kg/infusion can be tested. For comparison, typical effective doses for cocaine self-administration in rats range from 0.25 to 1.5 mg/kg/infusion.[5][6]
-
Acquisition is typically considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever over several consecutive sessions.
-
-
Dose-Response Curve (Fixed-Ratio 1 Schedule):
-
Once stable responding is established, test a range of this compound doses (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mg/kg/infusion) in a counterbalanced order. Each dose is typically tested for 3 consecutive days.
-
-
Progressive-Ratio (PR) Schedule of Reinforcement:
-
To assess the motivation to self-administer this compound, a PR schedule is employed where the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint" is the highest number of responses an animal will make to receive a single infusion. A higher breakpoint indicates a greater reinforcing efficacy of the drug.
-
Data Analysis:
-
The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint on the PR schedule.
-
Data are analyzed using repeated measures ANOVA to determine the effects of dose on self-administration behavior.
Locomotor Activity Assessment
This test measures the stimulant effects of this compound on spontaneous motor activity.
Objective: To quantify the dose-dependent effects of this compound on horizontal and vertical movement in an open field.
Materials:
-
Open-field activity chambers equipped with infrared photobeams
-
This compound hydrochloride (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Animal subjects (e.g., male mice or rats)
Procedure:
-
Habituation:
-
Place each animal in the activity chamber for 30-60 minutes to allow for acclimation to the novel environment on the day prior to testing.
-
-
Testing:
-
Administer this compound (e.g., 10, 20, or 40 mg/kg, i.p.) or saline to different groups of animals.[4]
-
Immediately place the animal back into the activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis:
-
Data are typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Total activity counts over the entire session are compared between dose groups using a one-way ANOVA followed by post-hoc tests.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Conditioned Place Preference (CPP) Data
| Treatment Group | N | Pre-Test Time in Paired Side (s) (Mean ± SEM) | Post-Test Time in Paired Side (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Saline | 10 | |||
| This compound (10 mg/kg) | 10 | |||
| This compound (20 mg/kg) | 10 | |||
| This compound (40 mg/kg) | 10 |
Table 2: Intravenous Self-Administration (IVSA) - Dose-Response Data (FR1)
| This compound Dose (mg/kg/infusion) | N | Number of Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| 0 (Saline) | 8 | |||
| 0.25 | 8 | |||
| 0.5 | 8 | |||
| 1.0 | 8 | |||
| 2.0 | 8 |
Table 3: Intravenous Self-Administration (IVSA) - Progressive-Ratio Data
| Treatment Group | N | Breakpoint (Mean ± SEM) |
| Saline | 8 | |
| This compound (0.5 mg/kg/infusion) | 8 | |
| This compound (1.0 mg/kg/infusion) | 8 | |
| Cocaine (0.75 mg/kg/infusion) | 8 |
Table 4: Locomotor Activity Data
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Saline | 12 | ||
| This compound (10 mg/kg) | 12 | ||
| This compound (20 mg/kg) | 12 | ||
| This compound (40 mg/kg) | 12 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's reinforcing effects.
Experimental Workflow for Behavioral Assessment
Caption: Experimental workflow for assessing this compound's reinforcing properties.
References
- 1. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dose and session duration on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Degradation Assays of Dimethocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), a synthetic derivative of cocaine, was originally developed as a local anesthetic.[1] Due to its stimulant effects, which are similar to cocaine, it has been identified as a new psychoactive substance (NPS).[2][3] Understanding the metabolic stability of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This document provides detailed protocols for in vitro enzymatic degradation assays to assess the stability of this compound in the presence of liver enzymes and plasma esterases.
The metabolism of this compound is complex, involving both Phase I and Phase II enzymatic reactions. The primary metabolic pathways include N-deethylation, hydroxylation, N-acetylation, and ester hydrolysis.[2][3] Key enzymes responsible for its biotransformation are Cytochrome P450 (CYP) isoenzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4) and N-acetyltransferase 2 (NAT2).[1][4] Esterases present in plasma also contribute to its degradation through hydrolysis.
These application notes offer step-by-step protocols for conducting microsomal and plasma stability assays, along with guidelines for data analysis and presentation.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism through various enzymatic pathways, primarily in the liver. The main routes of degradation are:
-
Phase I Metabolism:
-
N-deethylation: Removal of one or both ethyl groups from the tertiary amine. This reaction is predominantly catalyzed by CYP3A4.[4]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring. CYP2D6 is the major contributor to this pathway.[4]
-
Ester Hydrolysis: Cleavage of the ester bond, leading to the formation of p-aminobenzoic acid derivatives. This can be mediated by plasma and tissue esterases.
-
-
Phase II Metabolism:
-
N-acetylation: Acetylation of the primary aromatic amine group. This reaction is specifically catalyzed by NAT2, with negligible contribution from NAT1.[1]
-
Glucuronidation: Conjugation with glucuronic acid, which can occur on the hydroxylated metabolites.
-
Figure 1: Metabolic pathways of this compound.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the enzymatic metabolism of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolic Reaction | Km (µM) | Vmax (units/min/pmol) |
| NAT2 | N-acetylation | 102 | 1.1 |
| CYP1A2 | Deethylation/Hydroxylation | 3.6 - 220 | Not specified |
| CYP2C19 | Deethylation/Hydroxylation | 3.6 - 220 | Not specified |
| CYP2D6 | Deethylation/Hydroxylation | 3.6 - 220 | Not specified |
| CYP3A4 | Deethylation/Hydroxylation | 3.6 - 220 | Not specified |
Data sourced from studies on cDNA-expressed enzymes.[1][4]
Table 2: Contribution of CYP450 Isoforms to this compound Hepatic Clearance
| Metabolic Reaction | CYP1A2 | CYP2C19 | CYP2D6 | CYP3A4 |
| N-deethylation | 3% | 1% | <1% | 96% |
| Hydroxylation | 32% | 5% | 51% | 12% |
Calculated using the relative activity factor approach with human liver microsomes.[4]
Table 3: Metabolic Stability of this compound in Human Liver Microsomes (HLM) and Plasma
| Assay Matrix | Parameter | Value |
| HLM | Half-life (t1/2) | Data not available |
| HLM | Intrinsic Clearance (CLint) | Data not available |
| Human Plasma | Half-life (t1/2) | Data not available |
Experimental Protocols
Protocol 1: this compound Stability Assay in Human Liver Microsomes
This protocol is designed to determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with human liver microsomes.
Figure 2: Workflow for the microsomal stability assay.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) (e.g., a structurally similar compound not metabolized by the same enzymes)
-
96-well plates or microcentrifuge tubes
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Incubation:
-
In a 96-well plate, add the diluted microsomal solution.
-
Add the this compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[5]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.[6]
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at a high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the following equation:
-
t1/2 = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Protocol 2: this compound Stability Assay in Human Plasma
This protocol is used to evaluate the stability of this compound in human plasma, primarily to assess its susceptibility to hydrolysis by plasma esterases.
Figure 3: Workflow for the plasma stability assay.
Materials:
-
This compound
-
Human Plasma (pooled, heparinized or EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS)
-
96-well plates or microcentrifuge tubes
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Thaw frozen human plasma in a 37°C water bath.
-
-
Incubation:
-
In a 96-well plate, add the human plasma.
-
Add the this compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 1%.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.[7]
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed for 10-15 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) from the first-order decay curve.
Analytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound and its metabolites in the assay matrices.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of this compound and its metabolites.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[8]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions should be optimized for this compound and its metabolites.
Conclusion
The provided protocols for microsomal and plasma stability assays offer a robust framework for evaluating the enzymatic degradation of this compound. By determining key parameters such as half-life and intrinsic clearance, researchers can gain valuable insights into the metabolic fate of this compound. This information is essential for drug development professionals to assess its pharmacokinetic properties and potential for in vivo efficacy and toxicity. The use of a validated LC-MS/MS method is critical for obtaining accurate and reliable quantitative data from these assays.
References
- 1. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 2. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
addressing cross-reactivity in Dimethocaine immunoassays
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dimethocaine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a this compound immunoassay and why is it a concern?
A: Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to substances other than the target analyte, in this case, this compound.[1][2] This occurs when a non-target compound has a chemical structure similar to this compound, leading the antibody to recognize and bind to it.[1][3] This is a significant concern because it can lead to false-positive results, where the assay indicates the presence of this compound when it is not actually present or is below the detection threshold.[1][4]
Q2: Which substances are known or suspected to cross-react with this compound immunoassays?
A: Due to its structural similarity to cocaine and other local anesthetics, several compounds are potential cross-reactants.[3][5] this compound itself is considered a synthetic cocaine derivative.[6][7][8] Therefore, substances that interfere with cocaine immunoassays are primary candidates for cross-reactivity in this compound assays. These include:
-
Structural Analogs: Other synthetic cocaine derivatives and local anesthetics like procaine and benzocaine may cross-react due to shared structural motifs.[3][5]
-
Metabolites: The various metabolites of this compound can also be recognized by the assay antibodies, depending on the antibody's specificity. Key metabolic reactions include ester hydrolysis, deethylation, and hydroxylation.[6][7][9]
-
Other Drugs: While some claims suggest lidocaine may cause false positives, dedicated studies have found no evidence that lidocaine or its primary metabolite, norlidocaine, produce false-positive results on standard cocaine urine immunoassays.[10]
It is crucial to note that the degree of cross-reactivity can vary significantly between different assay manufacturers and antibody lots.[1]
Q3: My assay is showing a positive result, but I don't expect this compound to be in my sample. How can I determine if this is a false positive due to cross-reactivity?
A: An unexpected positive result warrants a systematic investigation.
-
Rule out Contamination: First, ensure there was no procedural error or cross-contamination of samples, reagents, or equipment. Review your pipetting technique and the order of reagent addition.
-
Review Sample History: Check the source of the sample for the presence of structurally related compounds or medications that could be potential cross-reactants.
-
Perform a Serial Dilution: Dilute the sample and re-run the assay. If the signal does not decrease proportionally with dilution, it may suggest non-specific binding or interference.
-
Confirmation Testing: The most definitive way to confirm a result is to use a more specific, secondary testing method. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard confirmation techniques that can definitively identify and quantify this compound.[4]
Q4: How does the metabolism of this compound affect immunoassay results?
A: this compound is extensively metabolized in the body through Phase I and Phase II reactions.[6][7]
-
Phase I Metabolism: Includes ester hydrolysis, deethylation, and hydroxylation of the aromatic system.[6][7]
-
Phase II Metabolism: Primarily involves N-acetylation.[6][7]
The immunoassay's antibodies may recognize one or more of these metabolites. If the assay's antibody is highly specific to the parent this compound molecule, high concentrations of metabolites could potentially not be detected. Conversely, if the antibody has broad reactivity, it will detect both the parent drug and its metabolites, giving a result that reflects total this compound exposure. Understanding the specific target of your assay's antibody (parent drug vs. major metabolite) is crucial for accurate data interpretation.
Troubleshooting Guide
This guide addresses common technical issues encountered during this compound immunoassays.
| Problem | Possible Cause | Recommended Solution |
| High Background | 1. Insufficient washing.[11] 2. Detection antibody concentration too high. 3. Cross-reactivity of detection antibody with other reagents.[11] 4. Incubation time too long.[11] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer from wells.[11] 2. Perform a titration experiment to determine the optimal antibody concentration. 3. Run appropriate controls, including a reagent blank (no sample). Use a different blocking buffer. 4. Reduce incubation times for the antibody or substrate steps.[11] |
| Weak or No Signal | 1. An essential reagent was omitted or added in the wrong order. 2. Reagents (e.g., enzyme conjugate, substrate) are inactive. 3. Incorrect assay temperature. 4. Insufficient incubation times. | 1. Carefully review the assay protocol and repeat the experiment, ensuring all steps are followed correctly. 2. Test the activity of individual reagents. Use fresh reagents or those stored under recommended conditions. 3. Ensure all reagents and plates are brought to room temperature before use, unless the protocol specifies otherwise. 4. Increase incubation times as recommended by the manufacturer. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inadequate mixing of reagents. 3. Inconsistent washing across the plate. 4. "Edge effects" due to uneven temperature or evaporation. | 1. Check pipette calibration and ensure consistent technique. 2. Thoroughly mix all reagents before adding them to the plate. 3. Use an automated plate washer if available for uniform washing. 4. Use a plate sealer during incubations and avoid stacking plates. |
| Suspected False-Positive Result | 1. Cross-reactivity with a structurally similar compound.[1] 2. Sample matrix interference. | 1. Test for cross-reactivity by spiking a negative control sample with the suspected interfering substance. 2. Dilute the sample in the assay buffer and re-test. 3. Crucially, send the sample for confirmatory analysis using GC-MS or LC-MS/MS. [4] |
Quantitative Data on Cross-Reactivity
Specific quantitative cross-reactivity data for dedicated this compound immunoassays is limited in the literature. Much of the available information is extrapolated from studies on cocaine immunoassays, given the structural similarities.
| Compound | Assay Type | Concentration Tested | Result | Citation |
| This compound & other synthetic cocaine derivatives | CEDIA Cocaine Assay | 100 and 1000 ng/mL | No significant cross-reactivity observed. | [12] |
| Lidocaine, Bupivacaine, Mepivacaine, etc. | DRI & Lin-Zhi Cocaine Metabolite Assays | 10,000 ng/mL | Did not cross-react. | [13] |
| Lidocaine & Norlidocaine (MEGX) | Standard Cocaine Immunoassay UDS | Varies (from medical procedures) | No false positives observed in 121 samples. | [10] |
| Cocaine, Cocaethylene, Ecgonine, etc. | DRI & Lin-Zhi Cocaine Metabolite Assays | 1,000 ng/mL | Did not cross-react with the benzoylecgonine assay. | [13] |
Note: The lack of cross-reactivity in a cocaine assay does not guarantee the same result in a this compound-specific assay. Researchers must validate their specific assay for potential cross-reactants relevant to their samples.
Experimental Protocols
Protocol 1: General this compound ELISA (Competitive Assay)
This protocol provides a general workflow. Always refer to the specific instructions provided by your assay kit manufacturer.
-
Reagent Preparation: Prepare wash buffers, standards, and controls according to the kit manual. Allow all reagents to reach room temperature.
-
Standard & Sample Addition:
-
Add 50 µL of each standard, control, and prepared sample to the appropriate wells of the antibody-coated microplate.
-
It is recommended to run all samples and standards in duplicate.
-
-
Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells. Wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Color Development: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Analysis: Calculate the results by plotting a standard curve (absorbance vs. concentration) and determining the concentration of this compound in the samples from this curve. The absorbance is inversely proportional to the this compound concentration.
Protocol 2: Cross-Reactivity Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of the potential cross-reacting compound in a suitable solvent.
-
Spike Samples: Prepare a series of dilutions of the cross-reactant in a certified negative matrix (e.g., drug-free urine or serum). The concentration range should span the expected physiological or relevant levels.
-
Run Assay: Analyze the spiked samples using the this compound immunoassay protocol as described above.
-
Analyze Results: Determine the concentration of this compound reported by the assay for each spiked sample.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (Apparent this compound Concentration / Concentration of Spiked Compound) x 100
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound in the body.
Experimental Workflow for Sample Analysis
Caption: Workflow from sample screening to result confirmation.
Troubleshooting Logic for Unexpected Positives
Caption: Decision tree for troubleshooting false positives.
References
- 1. ohsu.edu [ohsu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. newchapterrecoverynj.com [newchapterrecoverynj.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 9. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does Lidocaine Cause False Positive Results on Cocaine Urine Drug Screen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in Dimethocaine analysis from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Dimethocaine from biological samples. The focus is on overcoming matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization (ion suppression or enhancement) in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[1][2] This interference can lead to inaccurate and imprecise quantification of this compound.[3][4] Ion suppression is the more common phenomenon observed.[3]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a prepared blank biological matrix extract is injected into the LC system.[5] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.[2][5]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of this compound spiked into a pre-extracted blank biological matrix.[1] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Q3: What is the most suitable sample preparation technique to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique is critical and depends on the biological matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing interfering components like phospholipids, often resulting in significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[6][7]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[8] It involves retaining this compound on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte.
-
Supported Liquid Extraction (SLE): A newer technique that combines the principles of LLE with the ease of use of SPE, offering a good balance of cleanup and simplicity.
Q4: Can I use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?
A4: Yes, using a SIL-IS is a highly recommended strategy. A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte. This means it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between samples.[4] | - Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to SPE). - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help compensate for variations in ion suppression. - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion suppression zone.[2][6] |
| Low this compound recovery | Inefficient extraction during sample preparation. | - For LLE: Adjust the pH of the aqueous sample to ensure this compound is in its non-ionized form for efficient partitioning into the organic solvent. Optimize the choice and volume of the extraction solvent. - For SPE: Ensure the correct sorbent type is being used. Optimize the pH of the loading solution, and the composition and volume of the wash and elution solvents. |
| Unexpectedly high or low this compound concentrations | Ion enhancement or suppression that was not accounted for. | - Perform a Matrix Effect Evaluation: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement. - Prepare Calibration Standards in Matrix: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects. |
| Peak tailing or splitting for this compound | Co-elution with interfering matrix components or issues with the analytical column. | - Improve Sample Cleanup: Use a more effective sample preparation method like SPE to remove interfering substances. - Optimize Chromatography: Adjust the mobile phase composition or gradient. Ensure the column is not overloaded and is functioning correctly. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table presents typical performance data for the analysis of its close structural analog, cocaine, in whole blood using different sample preparation techniques. This data can be considered representative for what can be expected in this compound analysis.
| Sample Preparation Method | Analyte | Biological Matrix | Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | Cocaine | Whole Blood | > 66.7 | Not specified, but method met FDA/EMA guidelines |
| Protein Precipitation (PPT) followed by online SPE | Cocaine | Whole Blood | > 75 | CV < 15% across 6 different blood lots |
| PPT with Captiva EMR—Lipid Cleanup | Panel of 102 drugs | Whole Blood | 95% of analytes within 70-120% | 93% of analytes within 60-130% |
| Liquid-Liquid Extraction (LLE) | Cocaine Metabolite | Whole Blood | 84.9 - 113.2 | Not specified |
Note: The matrix effect is often presented as a percentage of the signal in the matrix compared to the signal in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The Coefficient of Variation (CV) of the matrix effect across different sources of the biological matrix is a key indicator of the method's robustness.
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate volume of a stable isotope-labeled internal standard (SIL-IS) for this compound. Acidify the sample with a small volume of a suitable acid (e.g., formic acid) to a pH of ~4.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of the acidified water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidified water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the this compound and SIL-IS from the cartridge with 1 mL of a freshly prepared elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:18:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 0.5 mL of plasma, add an appropriate volume of a this compound SIL-IS. Add a suitable buffer to adjust the pH to ~9 to ensure this compound is in its free base form.
-
Extraction: Add 3 mL of an appropriate organic extraction solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction (Optional but recommended for cleaner samples): Add 100 µL of a dilute acid (e.g., 0.1 M HCl) to the organic extract. Vortex and centrifuge. Transfer the lower aqueous layer containing the protonated this compound to a clean vial for analysis.
-
Evaporation and Reconstitution (if organic phase is analyzed directly): Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Visualizing Experimental Workflows
Caption: General workflow for this compound analysis from biological samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Post-mortem toxicological analysis of cocaine: main biological samples and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing solvent conditions for Dimethocaine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethocaine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction conditions?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions. This compound is a 4-aminobenzoic acid ester, and its synthesis is typically achieved through Fischer esterification or transesterification.
Key Optimization Strategies:
-
Solvent Choice: The solvent plays a critical role in esterification reactions. While various solvents can be used, the choice can significantly impact reaction rate and yield. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or THF can be used to control the reaction temperature and facilitate water removal.
-
Catalyst: The reaction is acid-catalyzed. Concentrated sulfuric acid is a common choice. Ensure the catalyst is fresh and added in the correct proportion.
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Removing water as it forms will drive the equilibrium towards the product, increasing the yield. This can be achieved by using a Dean-Stark apparatus if a solvent like toluene is used.
-
Reagent Purity: Ensure that the starting materials, p-aminobenzoic acid (PABA) or its ester derivative and 3-(diethylamino)-2,2-dimethyl-1-propanol, are pure and dry. Moisture in the reagents or solvent can hinder the reaction.
-
Reaction Temperature and Time: The reaction typically requires heating. The optimal temperature and reaction time will depend on the chosen solvent and catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Table 1: Hypothetical Effect of Solvent on this compound Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 110 (reflux) | 8 | 85 | 95 |
| Ethanol | 78 (reflux) | 12 | 70 | 92 |
| Tetrahydrofuran (THF) | 66 (reflux) | 16 | 65 | 90 |
| Dichloromethane (DCM) | 40 (reflux) | 24 | 55 | 88 |
Note: This data is illustrative and may not represent actual experimental results.
Problem 2: Impurities in the Final Product
Q2: My purified this compound contains impurities. What are the likely side products and how can I improve the purification process?
A2: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual solvent.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted PABA (or its ester) and 3-(diethylamino)-2,2-dimethyl-1-propanol. Monitor the reaction with TLC to ensure completion.
-
Side Products: Potential side reactions include the formation of byproducts from the degradation of starting materials or products at high temperatures.
-
Purification:
-
Extraction: After neutralizing the reaction mixture, this compound, being a tertiary amine, can be extracted into an organic solvent. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can remove any unreacted acidic starting material (PABA).
-
Column Chromatography: Silica gel column chromatography is an effective method for purifying this compound. Due to the basic nature of the tertiary amine, it may interact strongly with the acidic silica gel. To mitigate this, a small amount of a tertiary amine like triethylamine can be added to the eluent. Alternatively, an amine-functionalized silica gel can be used.[1]
-
Crystallization: Recrystallization from a suitable solvent system can be used to obtain highly pure this compound.
-
Frequently Asked Questions (FAQs)
Q3: What is a plausible synthetic route for this compound?
A3: A common method for synthesizing esters like this compound is through Fischer esterification of p-aminobenzoic acid (PABA) with 3-(diethylamino)-2,2-dimethyl-1-propanol in the presence of an acid catalyst. Another route is the transesterification of an alkyl p-aminobenzoate (like ethyl p-aminobenzoate) with 3-(diethylamino)-2,2-dimethyl-1-propanol.
Q4: Can you provide a general experimental protocol for this compound synthesis via Fischer Esterification?
A4: The following is a representative protocol and should be optimized for your specific laboratory conditions.
Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminobenzoic acid (1 equivalent) and a suitable solvent (e.g., toluene, approximately 10 mL per gram of PABA).
-
Addition of Alcohol: Add 3-(diethylamino)-2,2-dimethyl-1-propanol (1.2 equivalents) to the mixture.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. If using toluene, a Dean-Stark trap can be used to remove water.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Choose an appropriate solvent system (eluent) that gives good separation between the starting materials and the product.
Q6: What are the safety precautions I should take during this compound synthesis?
A6: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The organic solvents used are flammable. Avoid open flames and use a heating mantle for heating the reaction.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low yield in this compound synthesis.
References
troubleshooting low recovery in Dimethocaine solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery during the solid-phase extraction (SPE) of dimethocaine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low recovery of this compound during solid-phase extraction. What are the most common causes?
Low recovery in the SPE of this compound, a basic compound, can stem from several factors throughout the extraction process. The most common issues include improper sample pH, incorrect sorbent selection, suboptimal wash and elution solvents, and incorrect flow rates. A systematic evaluation of each step is crucial for identifying the source of analyte loss.
Q2: How does the pH of our sample affect the retention of this compound on the SPE cartridge?
The pH of the sample is a critical factor for the efficient retention of ionizable compounds like this compound. With a predicted pKa of approximately 10.08, this compound is a basic compound. To ensure maximum retention on a reversed-phase or cation-exchange sorbent, the sample pH should be adjusted to at least two pH units below the pKa. At a pH of 8 or lower, this compound will be predominantly in its protonated (charged) state, which is essential for strong interaction with cation-exchange sorbents and can also be retained on some polymeric reversed-phase sorbents.
Q3: We suspect our wash step is prematurely eluting the this compound. How can we optimize this?
If this compound is being lost during the wash step, it is likely that the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than this compound. For a mixed-mode cation exchange SPE, a common strategy is to use a mild organic solvent (e.g., methanol) to remove non-polar interferences, followed by an acidic aqueous wash (e.g., dilute formic or acetic acid) to remove basic interferences that are weaker than this compound. It is crucial to ensure the pH of the wash solution does not neutralize the charge on the this compound, which would cause it to elute.
Q4: Our this compound seems to be irreversibly bound to the SPE cartridge, leading to low recovery in the elution step. What can we do?
Incomplete elution is a common cause of low recovery. To effectively elute this compound from a cation-exchange sorbent, the charge interaction must be disrupted. This is typically achieved by using an elution solvent with a high pH (at least 2 pH units above the pKa of this compound) to neutralize the analyte. The addition of a strong organic solvent is also necessary to disrupt any secondary non-polar interactions. A common elution solvent for basic compounds is a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a strong base like ammonium hydroxide.
Q5: Could the flow rate of our sample, wash, or elution solvents be impacting our recovery?
Yes, flow rate is a critical parameter in SPE. If the sample is loaded too quickly, there may be insufficient time for the this compound to interact with and bind to the sorbent, leading to breakthrough and low recovery. Similarly, a fast flow rate during elution may not allow for complete desorption of the analyte. It is generally recommended to use a slow and consistent flow rate (e.g., 1-2 mL/min) during all steps of the SPE process to ensure optimal interaction between the analyte and the sorbent.
Quantitative Data Summary
While specific recovery data for this compound SPE is not extensively published, the following table summarizes typical recovery rates for the structurally similar compound, cocaine, using a mixed-mode solid-phase extraction (SPE) method. These values can serve as a benchmark for optimizing this compound extraction.
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| Cocaine | Mixed-Mode Cation Exchange (Oasis MCX) | Urine | 83-105% | |
| Benzoylecgonine | Mixed-Mode Cation Exchange (Oasis MCX) | Urine | 83-105% | |
| Cocaethylene | Mixed-Mode Cation Exchange (Oasis MCX) | Urine | 83-105% |
Experimental Protocols
Recommended Protocol for this compound Solid-Phase Extraction from Plasma
This protocol is a recommended starting point for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required based on specific experimental conditions and analytical instrumentation.
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH.
-
Vortex the sample for 30 seconds.
-
Centrifuge to pellet any precipitated proteins. The supernatant is the sample to be loaded onto the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with the following solvents:
-
1 mL Methanol
-
1 mL Deionized Water
-
1 mL 100 mM Phosphate Buffer (pH 6.0)
-
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
4. Wash Steps:
-
Wash 1 (to remove hydrophilic interferences):
-
Add 1 mL of 0.1 M acetic acid.
-
-
Wash 2 (to remove organic interferences):
-
Add 1 mL of methanol.
-
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
5. Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate at a slow flow rate (e.g., 1 mL/min).
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).
Visualizations
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Caption: General experimental workflow for this compound SPE.
addressing poor peak shape in HPLC analysis of Dimethocaine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the HPLC analysis of Dimethocaine.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can significantly compromise the accuracy and reproducibility of this compound analysis. This guide provides a systematic approach to identifying and resolving these common issues.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound with a predicted pKa of around 10.08, is most commonly caused by secondary interactions with the stationary phase or issues with the mobile phase.[1]
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the basic amine functional group of this compound, leading to peak tailing.[1]
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below the pKa of the silanol groups (typically around pH 3-4) to ensure they are protonated and less likely to interact with the protonated this compound molecule. A mobile phase pH between 2.5 and 4 is often a good starting point for basic compounds.[2]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
-
-
-
Mobile Phase pH Near Analyte's pKa: Operating at a mobile phase pH close to the pKa of this compound (around 10.08) will result in the presence of both the ionized and non-ionized forms of the analyte, leading to peak tailing or splitting.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. For reversed-phase HPLC, it is generally recommended to work at a lower pH (e.g., 2.5 - 4) to ensure the consistent protonation of this compound.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[3]
-
Solution: Reduce the sample concentration or the injection volume.
-
Q2: I am observing peak fronting for my this compound analysis. What could be the cause?
A2: Peak fronting is less common than tailing for basic compounds but can occur under specific circumstances.
-
Sample Overload (Concentration): A highly concentrated sample can lead to peak fronting.
-
Solution: Dilute the sample.
-
-
Poor Sample Solubility: If the sample solvent is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Collapse: Though less frequent with modern columns, operating under harsh conditions (e.g., extreme pH or temperature) can lead to a collapse of the stationary phase bed, which can manifest as peak fronting.
-
Solution: Ensure that the operating pH and temperature are within the column manufacturer's recommendations.
-
Q3: My this compound peak is split or shows shoulders. What is happening?
A3: Peak splitting or the appearance of shoulders can be due to several factors.
-
Co-elution with an Impurity: The peak shape may be distorted due to the presence of a closely eluting impurity.
-
Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve the resolution between this compound and the impurity. A gradient elution may be necessary.
-
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or pump seals can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[4]
-
Solution: Reverse the column and flush it with a strong solvent. If the problem persists, the frit may need to be replaced, or the entire column may need to be replaced. Using a guard column can help prevent this issue.
-
-
Injection Solvent Issues: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Solution: As mentioned previously, dissolve the sample in the mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal mobile phase pH for this compound analysis? A: Given that this compound is a basic compound with a predicted pKa of approximately 10.08, it is crucial to control the mobile phase pH to ensure consistent ionization and good peak shape. For reversed-phase chromatography, a pH of 2.5 to 4.0 is generally recommended. This ensures that this compound is fully protonated and less likely to interact with residual silanols on the column.
Q: Which type of HPLC column is best suited for this compound analysis? A: A reversed-phase C18 or C8 column with high purity silica and effective end-capping is a good choice for the analysis of basic compounds like this compound. These columns minimize secondary interactions with silanol groups, leading to improved peak symmetry.
Q: How can I prevent column contamination during this compound analysis? A: To prevent column contamination, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column is also highly recommended to protect the analytical column from strongly retained impurities. Regular column flushing with a strong solvent can also help maintain column performance.
Q: What are some common sample preparation pitfalls to avoid? A: Ensure that this compound is fully dissolved in the sample solvent. This compound is soluble in organic solvents like ethanol and methanol, and its hydrochloride salt is soluble in aqueous solutions like PBS (pH 7.2).[5] Avoid using a sample solvent that is much stronger than your mobile phase to prevent peak distortion.
Data Presentation
The following table summarizes typical starting parameters for the HPLC analysis of this compound, adapted from methods for similar local anesthetic compounds.
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 25 mM) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 297 nm |
| Sample Diluent | Mobile Phase |
Experimental Protocols
Standard HPLC Method for this compound Analysis (Suggested Starting Point)
This protocol provides a general procedure for the analysis of this compound using reversed-phase HPLC. Method optimization may be required based on the specific instrumentation and sample matrix.
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Mix the phosphate buffer with HPLC-grade acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
For formulated products, accurately weigh a portion of the homogenized sample equivalent to about 10 mg of this compound.
-
Disperse the sample in a suitable volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Bring the solution to a final volume of 10 mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the parameters outlined in the Data Presentation table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing poor peak shape in this compound HPLC analysis.
Caption: Key factors influencing the peak shape of this compound in reversed-phase HPLC.
References
Technical Support Center: Enhancing Sensitivity for Dimethocaine Metabolite Detection
Welcome to the technical support center for the sensitive detection of Dimethocaine metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound undergoes both Phase I and Phase II metabolism. The main Phase I reactions include ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary Phase II reaction is N-acetylation of the p-aminobenzoic acid portion of the parent compound and several of its Phase I metabolites.[1][2]
Q2: Which enzymes are primarily responsible for this compound metabolism?
A2: Several cytochrome P450 (P450) isozymes are involved in the initial steps of this compound metabolism in humans. N-acetylation, a key metabolic step, is catalyzed by N-acetyltransferase 2 (NAT2).[2]
Q3: What are the most common analytical techniques for detecting this compound metabolites?
A3: The most prevalent and sensitive techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS, in particular, is favored for its high sensitivity and selectivity in complex biological matrices.[3]
Q4: Why am I observing low signal intensity for this compound metabolites in my samples?
A4: Low signal intensity can stem from several factors, including inefficient sample extraction, matrix effects leading to ion suppression, suboptimal chromatographic separation, or inadequate mass spectrometry parameters. It is also possible that the metabolite concentrations in your samples are below the limit of detection of your current method.
Troubleshooting Guide
Issue 1: Poor Recovery of this compound Metabolites During Sample Preparation
Symptoms:
-
Low peak areas for metabolites in spiked samples.
-
Inconsistent results between replicate extractions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inefficient Extraction Method | For urine and plasma, consider using Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent, which has demonstrated high recoveries for similar compounds like cocaine and its metabolites. Supported Liquid Extraction (SLE) can also be an effective alternative.[4] |
| Suboptimal SPE Sorbent | Ensure the chosen sorbent is appropriate for the polarity and charge of the this compound metabolites. Mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange) often provide better cleanup for complex matrices. |
| Incorrect pH of Sample/Solvents | The pH during sample loading, washing, and elution is critical for efficient SPE. Adjust the pH to ensure the analytes of interest are retained on the sorbent during loading and washing, and efficiently eluted. |
| Incomplete Elution | Optimize the elution solvent composition and volume. For example, a mixture of acetonitrile and methanol with a small percentage of a strong ammonia solution can be effective for eluting basic compounds from a cation-exchange sorbent. |
Issue 2: Low Sensitivity and High Background Noise in LC-MS/MS Analysis
Symptoms:
-
Low signal-to-noise ratio for target analytes.
-
Difficulty in distinguishing metabolite peaks from the baseline.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, are a common cause of poor sensitivity.[5] To mitigate this: - Improve sample cleanup using a more rigorous SPE protocol. - Optimize chromatographic separation to resolve metabolites from interfering matrix components. - Employ a matrix-matched calibration curve or use an isotope-labeled internal standard. |
| Suboptimal Mobile Phase | The mobile phase composition significantly impacts ionization efficiency. For reversed-phase chromatography, using mobile phase modifiers like ammonium formate or formic acid can improve peak shape and sensitivity.[6][7] Experiment with different modifiers and concentrations to find the optimal conditions for your analytes. |
| Inefficient Ionization | Ensure the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures, and flow rates) are optimized for this compound and its metabolites. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks lead to lower peak height and reduced sensitivity. This can be caused by a degraded column, improper mobile phase pH, or secondary interactions. Consider using a new column or a different column chemistry. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for cocaine and its metabolites, which can serve as a reference for establishing performance targets for this compound metabolite analysis due to their structural similarities.
Table 1: LODs and LOQs of Cocaine and Metabolites in Urine and Oral Fluid
| Analyte | Matrix | LOD | LOQ | Reference |
| Cocaine | Urine | - | 150 ng/mL (screening cutoff) | [8] |
| Benzoylecgonine | Urine | - | 150 ng/mL (screening cutoff) | [8] |
| Cocaine | Oral Fluid | - | 8 ng/mL (confirmatory cutoff) | [8] |
Table 2: LODs and LOQs of Cocaine and Metabolites in Hair
| Analyte | LOD | LOQ | Reference |
| Cocaine Metabolites | - | 0.05 pg/mg | [9] |
| Hydroxycocaine Metabolites | 0.02 ng/10 mg | 0.02 ng/10 mg | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Urine
This protocol is adapted from a method for cocaine and its metabolites and may require optimization for this compound.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and mix.
-
SPE Plate: Use a mixed-mode cation exchange SPE plate (e.g., Oasis MCX). Conditioning and equilibration steps may not be necessary depending on the sorbent's properties.
-
Load Sample: Load the pre-treated sample onto the SPE plate and apply a vacuum.
-
Wash:
-
Wash with 200 µL of 2% formic acid in water.
-
Wash with 200 µL of methanol.
-
-
Elute: Elute the analytes with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia solution.
-
Dilute: Dilute the eluate with 40 µL of 2% formic acid in water.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound Metabolites
This is a general starting point for method development, based on successful analysis of similar compounds.[11]
-
LC Column: A reversed-phase C18 column, such as an Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm), is a suitable starting point.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 90:10 acetonitrile:Mobile Phase A.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-5 min: 0% B
-
5-6 min: 0-20% B
-
6-16 min: 20-40% B
-
16-18 min: 40-90% B
-
18-22 min: Hold at 90% B
-
22-23 min: 90-0% B
-
23-28 min: Re-equilibrate at 0% B.
-
-
MS Detection: Positive ion mode with multiple reaction monitoring (MRM). Optimize MRM transitions for this compound and its expected metabolites.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. DSpace [open.bu.edu]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dimethocaine and Cocaine: A Comparative Analysis of Dopamine Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of dimethocaine and cocaine for the dopamine transporter (DAT). The information presented is compiled from preclinical research and is intended for an audience engaged in neuroscience research and drug development.
Introduction
Cocaine's reinforcing and psychostimulant effects are primarily attributed to its inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations in the brain's reward pathways.[1] this compound, a local anesthetic with structural similarities to cocaine, has also been shown to interact with the DAT, exhibiting cocaine-like behavioral effects.[2] Understanding the comparative binding affinities of these two compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and cocaine for the dopamine transporter as determined by radioligand binding and dopamine uptake inhibition assays.
| Compound | Radioligand | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| Cocaine | [3H]CFT | Binding Inhibition | 0.6 | - | [2] |
| [3H]Dopamine | Uptake Inhibition | - | 0.7 | [2] | |
| This compound | [3H]CFT | Binding Inhibition | 1.4 | - | [2] |
| [3H]Dopamine | Uptake Inhibition | - | 1.2 | [2] |
Key Finding: Cocaine demonstrates a higher binding affinity for the dopamine transporter than this compound, as indicated by its lower Ki and IC50 values.[2] However, this compound is only slightly less potent in this regard.[2]
Experimental Protocols
The data presented above were generated using standard in vitro pharmacological assays. The following are detailed descriptions of the methodologies employed.
Radioligand Binding Assay for DAT
This assay measures the ability of a test compound (e.g., this compound or cocaine) to displace a radiolabeled ligand that is known to bind to the dopamine transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for the DAT.
Materials:
-
Tissue preparation containing the dopamine transporter (e.g., rat striatal membranes).
-
Radioligand: [3H]2-β-carbomethoxy-3-β-(4-fluorophenyl)tropane ([3H]CFT).
-
Test compounds: Cocaine and this compound at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Striatal tissue from rat brains is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the DAT. The final pellet is resuspended to a specific protein concentration.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]CFT) and varying concentrations of the unlabeled test compound (cocaine or this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells or synaptosomes expressing the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for dopamine uptake via the DAT.
Materials:
-
Cells or synaptosomes expressing the dopamine transporter.
-
Radiolabeled dopamine: [3H]dopamine.
-
Test compounds: Cocaine and this compound at various concentrations.
-
Assay buffer.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Cells or synaptosomes are prepared and suspended in assay buffer.
-
Pre-incubation: The cell/synaptosome suspension is pre-incubated with varying concentrations of the test compound (cocaine or this compound).
-
Initiation of Uptake: [3H]dopamine is added to the mixture to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period to allow for dopamine uptake.
-
Termination of Uptake: The uptake is terminated by rapidly cooling the samples and/or adding a stop solution.
-
Separation and Quantification: The cells/synaptosomes are separated from the extracellular medium (containing unbound [3H]dopamine) by filtration or centrifugation. The amount of [3H]dopamine taken up is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the dopamine uptake.
Visualizations
Experimental Workflow for DAT Binding Assay
References
A Comparative Analysis of Dimethocaine and Procaine's Local Anesthetic Effects
Dimethocaine and procaine, both ester-type local anesthetics, share a common mechanism of action by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a reversible loss of sensation. Despite this shared pathway, their efficacy and specific anesthetic profiles exhibit notable differences. This guide provides a detailed comparative analysis of their local anesthetic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Anesthetic Properties
The following table summarizes the key quantitative parameters of this compound and procaine based on available experimental data. It is important to note that direct head-to-head comparative studies on all aspects of their local anesthetic effects are limited. The data presented here is a synthesis of findings from various studies, primarily focusing on antinociceptive effects as a proxy for local anesthesia.
| Parameter | This compound | Procaine | Reference |
| Effective Dose (Antinociception) | 5, 10, or 20 mg/kg (subcutaneous, in mice) | 20, 30, or 50 mg/kg (subcutaneous, in mice) | [1] |
| Potency (Antinociception) | Higher potency in the abdominal constriction test | Lower potency in the abdominal constriction test | [1] |
| Efficacy in Thermal Pain Models | Significant inhibition of tail-flick and paw-licking hot plate responses | Weak or inactive in tail-flick and hot plate tests | [1] |
| Onset of Action | Information not available in direct comparative studies | Generally characterized by a slow onset of action | [2] |
| Duration of Action | Information not available in direct comparative studies | Generally characterized by a short duration of action | [2] |
Experimental Protocols
The primary comparative data on the antinociceptive effects of this compound and procaine comes from a study utilizing three distinct models in mice.[1]
Acetic Acid-Induced Abdominal Constriction Test
This model assesses visceral pain.
-
Subjects: Male mice.
-
Procedure:
-
This compound (5, 10, or 20 mg/kg), procaine (20, 30, or 50 mg/kg), or a control substance was administered subcutaneously.
-
After a set period, a 0.6% solution of acetic acid was injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes was counted for a specific duration.
-
-
Endpoint: A dose-dependent reduction in the number of abdominal constrictions compared to the control group was considered an antinociceptive effect.
Tail-Flick Test
This model evaluates the response to thermal pain.
-
Subjects: Male mice.
-
Procedure:
-
The distal portion of the mouse's tail was exposed to a radiant heat source.
-
The latency to flick the tail away from the heat was measured.
-
This compound or procaine was administered intraperitoneally.
-
The tail-flick latency was measured again at various time points after drug administration.
-
-
Endpoint: An increase in the tail-flick latency was indicative of an antinociceptive effect.
Hot Plate Test
This model also assesses the response to thermal pain.
-
Subjects: Male mice.
-
Procedure:
-
Mice were placed on a heated surface maintained at a constant temperature.
-
The latency to a pain response (e.g., licking a paw or jumping) was recorded.
-
This compound or procaine was administered intraperitoneally.
-
The hot plate latency was measured again at various time points.
-
-
Endpoint: An increase in the latency to the pain response was considered an antinociceptive effect.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Sodium Channel Blockade
Both this compound and procaine exert their local anesthetic effects by blocking voltage-gated sodium channels within the nerve axon. This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, thereby blocking the transmission of pain signals.
Caption: Signaling pathway of local anesthetic action.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of the local anesthetic effects of this compound and procaine.
Caption: Experimental workflow for comparative analysis.
Discussion of Findings
The available data suggests that this compound is a more potent antinociceptive agent than procaine in a model of visceral chemical pain (abdominal constriction test).[1] Furthermore, this compound demonstrates significant efficacy in models of acute thermal pain, where procaine is largely ineffective.[1] This suggests that while both drugs share a primary mechanism of action, there may be differences in their pharmacokinetics, tissue penetration, or interaction with sodium channel subtypes that contribute to these observed differences in their effects. The central nervous system effects of this compound, which are more pronounced than those of procaine, may also contribute to its systemic antinociceptive activity.[1]
It is important to underscore that the stimulant and reinforcing properties of this compound, which are similar to cocaine, are a significant consideration in its potential therapeutic application and a key differentiator from procaine.[3][4][5]
Conclusion
References
- 1. The effects of systemic procaine, lidocaine and this compound on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of cocaine and other local anesthetics on central dopaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-like discriminative stimulus effects of procaine, this compound and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Dimethocaine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dimethocaine, a synthetic cocaine analogue. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document summarizes quantitative data, details experimental protocols, and visualizes a general validation workflow.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods used for the quantification of this compound and its structurally related compounds. Due to the limited availability of complete validation studies solely for this compound, data from validated methods for cocaine and other local anesthetics are included for comparative purposes, as the analytical principles are often transferable.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV for Cocaine & Adulterants[1] | HPLC-DAD for Cocaine[2] | HPLC-UV for Lidocaine[3] |
| Column | Zorbax Eclipse XDB-C18 RP | Agilent C18 (150 mm x 4.6 mm, 5 µm) | Ion Pac Ercus C18 (250 mm x 4.5 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.02 M Phosphate Buffer (pH 6.5) (35:65 v/v) | A: Water/0.1% Acetic Acid, B: Methanol | Water:Acetonitrile (80:20 v/v) with 5% Acetic Acid (pH 3.4) |
| Detection | Diode Array Detector (DAD) at 232 nm | DAD at 235 nm (for crack) and 202 nm (for cocaine HCl) | UV at 254 nm |
| Linearity Range | 0.01 - 0.50 mg/mL | 0.1 - 949.6 µg/mL (for cocaine) | 0.1 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 | 0.9907 (for cocaine) | 0.9987 |
| Limit of Detection (LOD) | 0.004 mg/mL | 152.82 µg/mL (for cocaine HCl) | 0.00521 µg/mL |
| Limit of Quantification (LOQ) | 0.01 mg/mL | 463.11 µg/mL (for cocaine HCl) | 0.01645 µg/mL |
| Precision (RSD) | < 5% | Not explicitly stated | ≤ 0.57% |
| Accuracy (Recovery) | Not explicitly stated | Not explicitly stated | 96% - 100% |
Table 2: Gas Chromatography (GC) Methods
| Parameter | GC-FID for Cocaine Minor Alkaloids[4] | GC-MS for Seized Drugs[2] | GC-MS for Drugs of Abuse[5] |
| Column | DB-1701 (14% cyanopropylphenyl/86% dimethyl polysiloxane) | Agilent DB-5ms (30 m x 250 µm x 0.25 µm) | HP-5 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium or Hydrogen | Helium | Helium |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Linearity Range | 1.0 - 3,500 µg/mL | 0.1 - 949.6 µg/mL (for cocaine) | Not explicitly stated |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9939 | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 1.0 µg/mL (for Cocaine)[6] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | < 10% | Not explicitly stated | < 0.25% (for stable compounds)[6] |
| Accuracy (Recovery) | 90% - 108% | Not explicitly stated | Not explicitly stated |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | LC-MS/MS for Cocaine & Metabolites[7] | LC-MS/MS for Cocaine & Metabolites[8] |
| Column | Not explicitly stated | Atlantis T3 (100 Å, 3 µm, 2.1 mm x 150 mm) |
| Mobile Phase | Not explicitly stated | A: 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Detector | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | Not explicitly stated | LLOQ (~1.9-3.2 ng/mL) to ~1000 nM (190-320 ng/mL) |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | ~1.9 - 3.2 ng/mL |
| Precision (RSD) | Within ±20% | Within acceptance criteria of FDA/EMA guidelines |
| Accuracy | 80% - 119% | Within acceptance criteria of FDA/EMA guidelines |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a generalized procedure based on methods for related local anesthetics and can be adapted for this compound quantification.
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Use an ultrasonic bath to ensure complete dissolution.[2]
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a concentration within the established linear range of the method.
-
-
Chromatographic Conditions (Example): [3]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., methanol, chloroform).[2]
-
An internal standard may be added for improved quantitative accuracy.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of this compound, although it may not be required. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
-
Chromatographic and Spectrometric Conditions (Example): [2][5]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: An initial temperature hold followed by a temperature ramp to a final temperature to ensure separation from any impurities. For example, start at 150°C, hold for 1-2 minutes, then ramp at 15-20°C/min to 280-300°C and hold for a few minutes.[2]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of this compound (e.g., m/z 50-500).
-
Ion Source Temperature: Typically 230-250°C.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and selective quantification of this compound using LC-MS/MS.
-
Sample Preparation:
-
For solid samples, dissolve a known amount in a suitable solvent. For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.[7][8]
-
Protein precipitation may be used for plasma or blood samples.[7]
-
The final extract is typically evaporated and reconstituted in the mobile phase.
-
-
Chromatographic and Spectrometric Conditions (Example): [8]
-
Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 or similar column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound and any internal standards. This provides high selectivity and sensitivity.
-
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for the quantification of a substance like this compound.
Caption: General workflow for analytical method validation.
References
- 1. Development and validation of a diode array high performance liquid chromatography method to determine seized street cocaine sample purity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. ijbr.com.pk [ijbr.com.pk]
- 4. scielo.br [scielo.br]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 7. Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory of Designer Drugs: A Comparative Guide to Cocaine Immunoassay Cross-Reactivity with Dimethocaine
A critical gap in toxicological screening has been identified, as extensive research reveals a lack of specific experimental data on the cross-reactivity of the synthetic cocaine analog, dimethocaine, with commonly used cocaine immunoassays. This guide provides a comprehensive overview of the existing knowledge on cocaine immunoassay specificity, highlights the structural differences that may influence cross-reactivity, and outlines the standard methodologies for such crucial validation studies.
For researchers, clinicians, and drug development professionals, understanding the potential for a novel psychoactive substance to interfere with established drug screening methods is paramount. This compound (Larocaine), a synthetic derivative of cocaine, has emerged as a "legal high" and presents a significant challenge to routine toxicological analysis. While structurally similar to cocaine, its interaction with commercial immunoassays—the frontline tool for urine drug screening—remains largely uninvestigated.
Principles of Cocaine Immunoassays
Cocaine immunoassays are designed to be highly specific for the primary urinary metabolite of cocaine, benzoylecgonine (BE).[1][2] These assays operate on a competitive binding principle. In a sample negative for cocaine metabolites, an enzyme-labeled drug conjugate binds to a limited number of specific antibodies, resulting in a measurable enzyme activity. When benzoylecgonine is present in the sample, it competes with the enzyme-labeled drug for the antibody binding sites, leading to a change in enzyme activity that is proportional to the concentration of the metabolite.[3] The most common types of homogeneous enzyme immunoassays are the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA).[4][5]
Known Cross-Reactivity of Commercial Cocaine Immunoassays
Manufacturers of cocaine immunoassays conduct extensive cross-reactivity studies to ensure the specificity of their tests. These studies typically involve spiking drug-free urine with high concentrations of various structurally related and unrelated compounds to determine the concentration at which they produce a positive result equivalent to the assay's cutoff for benzoylecgonine.
Below is a summary of the reported cross-reactivity for two widely used commercial cocaine metabolite assays. It is crucial to note that This compound has not been reported in the cross-reactivity panels for these assays.
Table 1: Cross-Reactivity of the DRI™ Cocaine Metabolite Assay [6]
| Compound | Concentration Tested (ng/mL) | Result | % Cross-Reactivity |
| Benzoylecgonine | 150 | Positive | 100 |
| Cocaine | 25,000 | Positive | 0.6 |
| Cocaethylene | 30,000 | Positive | 0.5 |
| Ecgonine Methyl Ester | >100,000 | Negative | <0.15 |
Table 2: Cross-Reactivity of the CEDIA™ Cocaine Assay [5]
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Benzoylecgonine | 300 | 100 |
| Cocaethylene | 312 | 57 |
| Cocaine | 315 | 54 |
| Ecgonine | 10,000 | 1.1 |
| Ecgonine methyl ester | 10,000 | < 0.1 |
Data is based on a 300 ng/mL cutoff protocol.
Numerous other compounds are often tested and show no cross-reactivity at high concentrations, including common analgesics, antidepressants, and other drugs of abuse.[4]
Structural Comparison and Potential for this compound Cross-Reactivity
The potential for a compound to cross-react with an immunoassay is largely dependent on its structural similarity to the target analyte that the antibody is designed to recognize. In the case of cocaine immunoassays, the antibody is raised against benzoylecgonine.
While this compound is a structural analog of cocaine, there are key differences that could influence its binding to the antibody. The antibody's binding site is highly specific to the three-dimensional shape and chemical properties of benzoylecgonine. The structural dissimilarity between this compound and benzoylecgonine, particularly in the regions critical for antibody recognition, may result in low to negligible cross-reactivity. However, without empirical data, this remains a hypothesis.
Standard Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound, a standard validation study would be required. The following protocol outlines the general methodology used by manufacturers and in validation studies.[4][7]
Objective: To determine the concentration of this compound that produces a result equivalent to the cutoff concentration of the cocaine metabolite immunoassay.
Materials:
-
Certified drug-free human urine.
-
Certified reference standard of this compound.
-
Cocaine metabolite immunoassay kits (e.g., DRI™, CEDIA™).
-
Calibrators and controls for the immunoassay.
-
An automated clinical chemistry analyzer.
-
Confirmatory analysis equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)).
Procedure:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration.
-
Preparation of Spiked Urine Samples: A series of dilutions of the this compound stock solution are made in drug-free human urine to create a range of concentrations.
-
Immunoassay Analysis: The prepared urine samples containing varying concentrations of this compound are analyzed using the cocaine metabolite immunoassay according to the manufacturer's instructions on a calibrated clinical chemistry analyzer.
-
Determination of Response: The response of the immunoassay to each concentration of this compound is recorded.
-
Calculation of Cross-Reactivity: The concentration of this compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 150 ng/mL or 300 ng/mL of benzoylecgonine) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Benzoylecgonine / Concentration of Cross-Reactant) x 100%
-
Confirmatory Analysis: All presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS to ensure that the positive result is due to the cross-reactant and not to contamination.[3]
Caption: Workflow of urine drug screening and the role of confirmatory testing in differentiating true positives from false positives due to cross-reactivity.
Conclusion and Future Directions
The proliferation of new psychoactive substances like this compound presents a continuous challenge to clinical and forensic toxicology. Based on a thorough review of the available literature and manufacturer's documentation, there is a clear and urgent need for experimental studies to determine the cross-reactivity of this compound and other emerging cocaine analogs with commercial cocaine immunoassays. Without such data, there is a risk of false-negative results in screening, potentially leading to misdiagnosis and inadequate clinical management. Laboratories and researchers are encouraged to perform validation studies to close this critical knowledge gap and ensure the continued accuracy and reliability of routine drug screening programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo metabolism of Dimethocaine in different animal models
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is critical for assessing its efficacy and safety. This guide provides a comparative overview of the in vivo metabolism of Dimethocaine, a synthetic cocaine analogue, in different animal models, with a focus on data derived from studies in Wistar rats. While in vivo metabolic data for this compound in other species is limited in publicly available literature, this guide draws parallels with the known metabolic pathways of cocaine to offer a broader perspective.
Comparative Analysis of this compound Metabolism
Currently, detailed in vivo metabolic profiling of this compound is well-documented in the Wistar rat model. While studies have indicated that this compound metabolites are also present in the urine of mice, specific quantitative and comparative data remains scarce in the available scientific literature.
Metabolism in Wistar Rats
In Wistar rats, this compound undergoes extensive metabolism primarily through Phase I and Phase II reactions. The major metabolic pathways include ester hydrolysis, de-ethylation, hydroxylation of the aromatic system, and N-acetylation.[1][2] These reactions result in a variety of metabolites that are then excreted in the urine.
The table below summarizes the principal metabolites of this compound identified in the urine of male Wistar rats following a 20 mg/kg administration of the compound.[1][2]
| Metabolite Class | Specific Metabolites Identified in Wistar Rat Urine | Metabolic Pathway |
| Phase I Metabolites | ||
| Mono-de-ethyl-Dimethocaine | De-ethylation | |
| Di-de-ethyl-Dimethocaine | De-ethylation | |
| Hydroxy-Dimethocaine | Aromatic Hydroxylation | |
| p-Aminobenzoic acid (PABA) | Ester Hydrolysis | |
| Diethylamino-isobutanol | Ester Hydrolysis | |
| Phase II Metabolites | ||
| N-Acetyl-Dimethocaine | N-acetylation | |
| N-Acetyl-p-aminobenzoic acid | N-acetylation of PABA |
Experimental Protocols
The following section details a typical experimental protocol for studying the in vivo metabolism of this compound in a Wistar rat model, based on published research.[1][2]
Animal Husbandry and Dosing
Male Wistar rats are housed in controlled conditions with standard diet and water ad libitum. For metabolic studies, this compound is typically administered via intraperitoneal injection at a dose of 20 mg/kg body weight.
Sample Collection
Following administration, urine samples are collected over a 24-hour period using metabolic cages. These cages are designed to separate urine and feces to prevent cross-contamination.
Sample Preparation
Urine samples are subjected to an extraction process to isolate the metabolites. A common method involves protein precipitation using acetonitrile, followed by solid-phase extraction for cleanup and concentration of the analytes. For the detection of conjugated metabolites, an enzymatic cleavage step using β-glucuronidase/arylsulfatase is often included.
Analytical Methodology
The identification and quantification of this compound and its metabolites are typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of the various metabolites and their accurate mass measurement, which is crucial for structural elucidation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study of this compound metabolism.
Discussion and Future Perspectives
The metabolic profile of this compound in Wistar rats reveals several key pathways that are common for xenobiotic metabolism. The presence of both Phase I and Phase II metabolites indicates that the compound is extensively processed before excretion.
The lack of detailed comparative data in other species, such as mice, represents a significant knowledge gap. Interestingly, studies on the structurally similar compound, cocaine, have shown species-dependent differences in metabolism between rats and mice.[3] For instance, N-oxidation pathways are more prominent for cocaine in mice, while aryl hydroxylation is more extensive in rats.[3] These findings suggest that similar species-specific metabolic differences could also exist for this compound. Future research should aim to conduct direct comparative in vivo studies of this compound in different animal models to better understand these potential variations. Such studies would be invaluable for extrapolating metabolic data to humans and for the overall safety and risk assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of differential cocaine metabolism in mouse and rat through metabolomics-guided metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethocaine vs. Lidocaine: A Comparative Analysis of Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of dimethocaine and lidocaine on voltage-gated sodium channels. While both are classified as local anesthetics, the extent of scientific investigation into their mechanisms of action at the sodium channel level differs significantly. Lidocaine, a widely used clinical agent, has been extensively studied, providing a deep understanding of its state-dependent blockade. In contrast, this compound, a compound with structural similarities to procaine and known for its stimulant properties resembling cocaine, has a notable lack of published experimental data regarding its direct interaction with sodium channels.
Quantitative Data on Sodium Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of lidocaine on various voltage-gated sodium channel isoforms and states. This data, derived from whole-cell patch-clamp experiments, illustrates the state-dependent affinity of lidocaine, a hallmark of its mechanism. Notably, a comprehensive search of published literature did not yield comparable quantitative data for this compound's direct effects on sodium channels. While cocaine, a related compound, is known to block sodium channels, specific reports on this compound's cardiotoxicity or direct sodium channel blockade are not available.[1]
| Compound | Channel Isoform | Channel State | IC50 (µM) | Reference |
| Lidocaine | Rat Skeletal (µ1) | Resting | 491 | Wright et al., 1997[2] |
| Lidocaine | Human Cardiac (hH1) | Resting | 440 | Wright et al., 1997[2] |
| Lidocaine | Peripheral Nerve | Tonic Block | 204 | Bräu et al., 1998[3] |
| Lidocaine | Rat Skeletal (rNav1.4) | Inactivated | 40.6 | Wang et al., 2009[4] |
| Lidocaine | Human Cardiac (hH1) | Inactivated | 12 | Wright et al., 1997[2] |
| Lidocaine | Rat Skeletal (µ1) | Inactivated | 19 | Wright et al., 1997[2] |
| Lidocaine | Inactivation-Deficient | Open | ~20 | State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution[5] |
| This compound | Not Available | Not Available | Not Available | - |
Mechanism of Action
Lidocaine: Lidocaine's primary mechanism as a local anesthetic is the blockade of voltage-gated sodium channels.[6] This action is state-dependent, meaning lidocaine has a higher affinity for channels in the open and inactivated states compared to the resting state.[2][5][7] This property leads to a "use-dependent" block, where the inhibition is more pronounced in rapidly firing neurons. Lidocaine accesses its binding site from the intracellular side of the channel, physically occluding the pore and stabilizing the inactivated state, which prevents further channel activation and propagation of action potentials. The binding site is located in the inner pore of the channel, involving key residues such as a phenylalanine in domain IV S6.[6][8]
This compound: While this compound is known as a local anesthetic, its primary characterized mechanism of action in the central nervous system is the inhibition of dopamine uptake, similar to cocaine, which accounts for its stimulant effects.[1] Although it is structurally similar to other local anesthetics that block sodium channels, there is a lack of published studies detailing its specific mechanism, affinity, or state-dependency on these channels.[1]
Experimental Protocols
The standard method for investigating the effects of compounds like this compound and lidocaine on sodium channels is the whole-cell patch-clamp technique .[9][10] This electrophysiological method allows for the precise control of the membrane potential of a single cell and the recording of the ionic currents flowing through its membrane channels.
Objective:
To determine the IC50 of a test compound on voltage-gated sodium channels in a specific state (resting, open, or inactivated).
Materials:
-
Cell Line: A cell line stably expressing the desired sodium channel isoform (e.g., HEK-293 cells expressing Nav1.5).
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
Test Compound Stock Solutions: Lidocaine and/or this compound dissolved in an appropriate solvent, then diluted to final concentrations in the external solution.
-
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, and data acquisition software.
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency. On the day of the experiment, gently detach the cells and plate them onto glass coverslips in a recording chamber.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance is typically 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Under microscopic guidance, approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
To measure resting state block , apply brief depolarizing pulses (e.g., to -10 mV for 20 ms) from the holding potential.
-
To measure inactivated state block , introduce a long depolarizing prepulse (e.g., to -70 mV for 500 ms) to inactivate the channels before the test pulse.
-
To measure open state block , an inactivation-deficient mutant channel is typically used, and the block of the sustained current during a long depolarization is measured.[5]
-
-
Data Acquisition:
-
Record baseline sodium currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the sodium currents at each concentration using the chosen voltage protocol.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the signaling pathway of sodium channel blockade, a typical experimental workflow, and a logical comparison of this compound and lidocaine.
Caption: Signaling pathway of state-dependent sodium channel blockade by local anesthetics.
Caption: Experimental workflow for assessing compound effects on sodium channels.
Caption: Logical comparison of available data for lidocaine and this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Dimethocaine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Dimethocaine reference standards against certified reference materials (CRMs). Ensuring the accuracy and purity of a reference standard is paramount for reliable analytical results in research, quality control, and forensic applications. This document outlines key analytical methodologies, presents a structured approach for data comparison, and includes detailed experimental protocols.
Introduction to this compound and Reference Standards
This compound (Larocaine) is a synthetic local anesthetic that has gained attention as a novel psychoactive substance (NPS) due to its structural and functional similarities to cocaine.[1][2] As with many NPS, the availability and quality of reference standards can vary. Therefore, it is crucial for laboratories to independently verify the identity, purity, and concentration of their in-house or commercial reference standards against a certified reference material (CRM). A CRM is a standard of the highest metrological quality, providing a known and traceable value for comparison.[3][4][5]
Quantitative Comparison of Reference Standard vs. Certified Reference Material
A thorough validation involves a multi-faceted analytical approach to compare the candidate reference standard against a CRM. The following table summarizes the key quantitative parameters to be assessed.
| Parameter | Method | Acceptance Criteria | Certified Reference Material (CRM) Lot: [Specify Lot #] | Candidate Reference Standard Lot: [Specify Lot #] |
| Purity Assay | Quantitative NMR (qNMR) | Purity ≥ 98.5% | Report Value | Report Value |
| Identity Confirmation | Mass Spectrometry (MS) | Match of fragmentation pattern and mass-to-charge ratio (m/z) | Conforms | Conforms |
| Chromatographic Purity | HPLC-UV | Peak Purity > 99.0% | Report Value | Report Value |
| Impurity Profile | GC-MS or LC-MS | Identification and quantification of any impurity > 0.1% | Report Profile | Report Profile |
| Concentration Verification | HPLC-UV with Calibration Curve | Recovery of 98.0% - 102.0% of the stated concentration | N/A (Used as Calibrant) | Report Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for the analysis of psychoactive substances and related compounds.[1][6][7][8][9]
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of the this compound reference standard without the need for a specific this compound calibrant.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard (candidate and CRM) and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound standard based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard.
HPLC-UV for Chromatographic Purity and Concentration Verification
Objective: To assess the chromatographic purity of the this compound standard and verify its concentration against a calibration curve prepared from the CRM.
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 297 nm[10]
-
Injection Volume: 10 µL
Procedure:
-
Chromatographic Purity:
-
Prepare solutions of both the candidate reference standard and the CRM at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject each solution and analyze the resulting chromatograms for the presence of any secondary peaks.
-
Calculate the area percentage of the main this compound peak to determine chromatographic purity.
-
-
Concentration Verification:
-
Prepare a series of calibration standards from the this compound CRM at concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Accurately prepare a solution of the candidate reference standard with a theoretical concentration within the calibration range.
-
Inject the candidate standard solution and determine its concentration using the calibration curve.
-
Calculate the recovery to verify the stated concentration of the candidate standard.
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling
Objective: To confirm the chemical identity of the this compound standard and to identify and semi-quantify any impurities.
Instrumentation: Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer (GC-MS or LC-MS).
Procedure:
-
Prepare solutions of the candidate reference standard and the CRM in a suitable solvent.
-
Inject the solutions into the GC-MS or LC-MS system.
-
For identity confirmation, compare the mass spectrum of the main peak from the candidate standard with that of the CRM. The fragmentation patterns and the molecular ion peak should match.
-
For impurity profiling, analyze the chromatogram for any additional peaks. Obtain the mass spectra of these peaks to tentatively identify the impurities. The comparison of the impurity profile between the candidate standard and the CRM can reveal differences in the manufacturing process or degradation pathways.[11][12][13]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the validation of a this compound reference standard.
Caption: Conceptual relationship between CRM, candidate standard, and validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Methods for Validating Reference Materials [xrfscientific.com]
- 4. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 5. gbjpl.com.au [gbjpl.com.au]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 7. Validation of analytical methods [eurachem.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Cocaine profiling method retrospectively developed with nontargeted discovery of markers using liquid chromatography with time‐of‐flight mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reinforcing Effects of Dimethocaine and Cocaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reinforcing effects of Dimethocaine (DMC) and cocaine, two psychoactive substances with similar mechanisms of action. The information presented is based on preclinical data from various animal models and is intended to inform research and drug development efforts in the field of substance use disorders.
Data Presentation
The following tables summarize the key quantitative data comparing the neurochemical and behavioral effects of this compound and cocaine.
Table 1: In Vitro and In Vivo Neurochemical Effects
| Parameter | This compound | Cocaine | Animal Model | Reference |
| Dopamine Transporter (DAT) Binding Affinity (Ki, µM) | 1.4 | 0.6 | Rat Striatum | [1] |
| Dopamine Uptake Inhibition (IC50, µM) | 1.2 | 0.7 | Rat Striatum | [1] |
| Peak Increase in Striatal Dopamine Efflux | ~12-fold (at 1 mM) | ~12-fold (at 0.1 mM) | Rat | [1] |
Table 2: Behavioral Effects in Animal Models
| Behavioral Assay | This compound | Cocaine | Animal Model | Reference |
| Locomotor Activity | Significant increase (10-40 mg/kg, IP) | Significant increase (e.g., 20 mg/kg, IP) | Mice | |
| Conditioned Place Preference (CPP) | Induces CPP (10-40 mg/kg, IP) | Induces CPP (e.g., 20 mg/kg, i.p.) | Mice | |
| Drug Discrimination (Substitution for Cocaine) | Fully substitutes (dose-dependent) | Training drug (10 mg/kg) | Rats | [2] |
| Self-Administration (Progressive Ratio Breakpoint) | Data not available in searched literature | Dose-dependent increases (up to 0.4 mg/kg/infusion) | Rhesus Monkeys | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Dopamine Transporter (DAT) Binding and Uptake Assays
-
Objective: To determine the affinity and inhibitory potency of this compound and cocaine at the dopamine transporter.
-
Method: In vitro radioligand binding and uptake inhibition assays were performed using rat striatal tissue preparations.[1]
-
Binding Assay: The ability of varying concentrations of this compound and cocaine to displace the binding of a radiolabeled ligand (e.g., [3H]CFT) to the DAT was measured. The inhibition constant (Ki) was calculated from the concentration-response curves.[1]
-
Uptake Assay: The inhibition of [3H]dopamine uptake into striatal synaptosomes by different concentrations of this compound and cocaine was assessed. The concentration that inhibits 50% of the uptake (IC50) was determined.[1]
-
In Vivo Microdialysis
-
Objective: To measure the effects of this compound and cocaine on extracellular dopamine levels in the brain.
-
Method: Microdialysis probes were surgically implanted into the striatum of awake rats.[1] Artificial cerebrospinal fluid was perfused through the probe, and the collected dialysate was analyzed for dopamine content using high-performance liquid chromatography (HPLC).[1] this compound or cocaine was administered locally through the dialysis probe, and changes in dopamine efflux were measured over time.[1]
Locomotor Activity
-
Objective: To assess the stimulant effects of this compound and cocaine on spontaneous movement.
-
Method: Mice were administered either this compound (10-40 mg/kg, IP), cocaine, or saline and placed in an open-field arena. Locomotor activity, measured as distance traveled or beam breaks, was recorded automatically over a specified period.
Conditioned Place Preference (CPP)
-
Objective: To evaluate the rewarding properties of this compound and cocaine.
-
Method: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers was used. The protocol consists of three phases:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive an injection of the drug (this compound or cocaine) and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.
-
Post-conditioning (Test): Mice are again allowed to freely explore all three chambers, and the time spent in the drug-paired chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
-
Drug Discrimination
-
Objective: To determine if the subjective effects of this compound are similar to those of cocaine.
-
Method: Rats were trained to press one of two levers to receive a food reward.[2] Lever selection was contingent on whether they had been administered cocaine (10 mg/kg) or saline.[2] Once the rats reliably pressed the correct lever based on the injection they received, they were tested with various doses of this compound to see which lever they would select. Full substitution indicates that the subjective effects of this compound are similar to those of cocaine.[2]
Self-Administration
-
Objective: To measure the reinforcing efficacy of a drug.
-
Method: Animals (typically rats or monkeys) are surgically implanted with an intravenous catheter and placed in an operant chamber. They are trained to perform a response (e.g., lever press) to receive an infusion of the drug.
-
Fixed-Ratio (FR) Schedule: A fixed number of responses is required for each drug infusion.
-
Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before the animal ceases to respond, and it is considered a measure of the drug's reinforcing strength. While extensive data exists for cocaine self-administration under PR schedules, directly comparable data for this compound was not found in the reviewed literature.
-
Mandatory Visualization
The following diagrams illustrate key concepts and experimental workflows described in this guide.
Caption: Mechanism of reinforcing effects of this compound and Cocaine.
Caption: Conditioned Place Preference (CPP) experimental workflow.
Caption: Drug self-administration experimental workflow.
References
- 1. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine-like discriminative stimulus effects of procaine, this compound and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine reinforced progressive ratio performance in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dimethocaine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Dimethocaine, a synthetic local anesthetic. As a critical aspect of drug development and quality control, robust and validated analytical methods are paramount to ensure the safety and efficacy of pharmaceutical products. This document details a proposed High-Performance Liquid Chromatography (HPLC) method and compares its performance characteristics with two established alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is supported by extrapolated data from analogous compounds and established analytical principles.
Introduction to this compound and Impurity Profiling
This compound (Larocaine) is a local anesthetic with a chemical structure similar to procaine. Impurities in the drug substance can originate from the synthesis process, degradation, or storage. Regulatory authorities mandate the identification and quantification of impurities to ensure the safety and quality of the final drug product. The choice of analytical technique for impurity profiling is crucial and depends on the chemical nature of the impurities and the validation requirements.
Comparison of Analytical Techniques
The following table summarizes the key performance parameters of the proposed HPLC method, a typical GC-MS method, and a Capillary Electrophoresis method for the analysis of this compound and its potential impurities.
| Parameter | Proposed HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation based on polarity and distribution between a stationary and mobile phase. | Separation based on volatility and polarity, with mass-based identification. | Separation based on charge-to-size ratio in an electric field. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.001 - 0.01 µg/mL | 0.05 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | 0.003 - 0.03 µg/mL | 0.15 - 0.3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass spectrum. | High, based on migration time. |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Moderate |
| Method Development Complexity | Moderate | High | Moderate |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for related local anesthetics like lidocaine and cocaine.[1][2]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for volatile and thermally stable impurities.[3][4][5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) and derivatize if necessary to improve volatility.
Capillary Electrophoresis (CE) Method
CE offers an alternative separation mechanism and is particularly useful for charged impurities.[6][7][8]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the background electrolyte or water.
Method Validation Workflow and Comparison
The following diagrams illustrate the logical workflow for validating the proposed HPLC method and a comparison of the general workflows for each of the three analytical techniques.
Caption: Logical workflow for the validation of the proposed HPLC method.
Caption: Comparative workflow of HPLC, GC-MS, and Capillary Electrophoresis.
Conclusion
The selection of an appropriate analytical method for this compound impurity profiling requires careful consideration of the specific needs of the analysis.
-
The proposed HPLC method offers a robust and reliable approach with a good balance of sensitivity, precision, and cost-effectiveness, making it well-suited for routine quality control environments.
-
GC-MS provides unparalleled specificity and sensitivity, which is highly advantageous for the identification of unknown impurities and for trace-level analysis, although it involves higher instrumentation costs and potentially more complex sample preparation.
-
Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC, offering a different separation mechanism that can be beneficial for resolving impurities that are challenging to separate by liquid chromatography. Its high throughput is also a significant advantage.
Ultimately, a comprehensive impurity profiling strategy may involve the use of HPLC as the primary method, with GC-MS and/or CE employed for confirmatory testing and for the analysis of specific types of impurities. The methods and data presented in this guide provide a solid foundation for the development and validation of a robust analytical strategy for ensuring the quality and safety of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jpccr.eu [jpccr.eu]
- 8. dlsu.edu.ph [dlsu.edu.ph]
Comparative Stability of Dimethocaine and Its Metabolites: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known metabolic stability of Dimethocaine and outlines a comprehensive experimental protocol to investigate the chemical stability of the parent drug and its primary metabolites. While direct comparative studies on the chemical stability of this compound and its metabolites are not extensively available in the public domain, this guide offers valuable insights based on current metabolic data and established methodologies for stability-indicating assays.
Metabolic Stability of this compound
This compound (DMC) undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions. The main metabolic pathways include ester hydrolysis, de-ethylation, hydroxylation of the aromatic system, N-acetylation, and glucuronidation.[1][2] The key enzymes responsible for these transformations are Cytochrome P450 (CYP) isoforms and N-acetyltransferase 2 (NAT2).[3][4]
The in vitro metabolism of this compound has been studied to determine the contribution of various enzymes to its clearance. The following table summarizes the kinetic parameters for the main metabolic reactions.
| Metabolic Pathway | Enzyme(s) | Kinetic Parameter | Value | Reference |
| N-acetylation | NAT2 | Km | 102 µM | [5] |
| Vmax | 1.1 units/min/pmol | [5] | ||
| De-ethylation | P450 1A2 | Net Clearance | 3% | [3][5] |
| P450 2C19 | Net Clearance | 1% | [3][5] | |
| P450 2D6 | Net Clearance | <1% | [3][5] | |
| P450 3A4 | Net Clearance | 96% | [3][5] | |
| Hydroxylation | P450 1A2 | Net Clearance | 32% | [3][5] |
| P450 2C19 | Net Clearance | 5% | [3][5] | |
| P450 2D6 | Net Clearance | 51% | [3][5] | |
| P450 3A4 | Net Clearance | 12% | [3][5] |
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Metabolic pathways of this compound.
Proposed Experimental Protocol for Comparative Stability Studies
To address the gap in direct comparative stability data, the following experimental workflow is proposed. This protocol outlines a stability-indicating assay to determine the degradation kinetics of this compound and its major metabolites under various stress conditions.
Caption: Experimental workflow for stability testing.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and its commercially available metabolites (e.g., N-De-ethyl-Dimethocaine, p-Aminobenzoic acid derivative) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the respective test matrix (aqueous buffers, plasma, or urine) to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
2. Forced Degradation Studies:
-
Acidic and Alkaline Hydrolysis: Incubate the working solutions in 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the samples immediately after collection.
-
Oxidative Degradation: Treat the working solutions with 3% hydrogen peroxide at room temperature. Collect samples at the same time points as for hydrolysis.
-
Thermal Degradation: Expose solid samples and working solutions to a constant temperature of 80°C. Collect samples at appropriate intervals.
-
Photostability: Expose the working solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Sample Preparation for Analysis:
-
Protein Precipitation (for plasma samples): Add three volumes of cold acetonitrile to one volume of plasma sample. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE) (for urine and plasma samples): Utilize a suitable SPE cartridge (e.g., C18) for the extraction and concentration of the analytes. Condition the cartridge, load the sample, wash with a weak solvent, and elute with an appropriate organic solvent.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, using a water-immiscible organic solvent to extract the analytes from the aqueous matrix.
4. Analytical Method:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and each metabolite should be optimized.
-
5. Data Analysis:
-
Quantify the concentration of the parent drug and its metabolites at each time point using a calibration curve.
-
Calculate the percentage of degradation for each compound under each stress condition.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the remaining concentration versus time to determine the first-order rate constant, k) and calculate the half-life (t½ = 0.693/k).
-
Compare the degradation rates and half-lives of this compound and its metabolites to provide a comprehensive stability profile.
This guide provides a framework for conducting a thorough comparative stability study of this compound and its metabolites. The resulting data will be invaluable for researchers in understanding the degradation pathways and for the development of stable pharmaceutical formulations and analytical methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
Assessing the Specificity of Antibodies in Dimethocaine ELISA Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Dimethocaine (DMC), a synthetic local anesthetic with stimulant properties often sold as a cocaine substitute, is crucial in forensic toxicology, clinical research, and drug development. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and sensitive method for screening this compound. However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibody employed. This guide provides a framework for assessing the specificity of antibodies in this compound ELISA kits, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in making informed decisions.
Understanding Antibody Specificity in Immunoassays
An antibody's specificity refers to its ability to bind to a single, specific antigen. In the context of a this compound ELISA, a highly specific antibody will bind exclusively to this compound, without significant binding to other structurally similar or co-administered compounds. Cross-reactivity, the binding of the antibody to molecules other than the target analyte, can lead to false-positive results and inaccurate quantification. Therefore, a thorough evaluation of antibody specificity is a critical component of assay validation.
Comparative Analysis of Antibody Specificity
To ensure the reliability of a this compound ELISA kit, it is essential to evaluate the cross-reactivity of the antibody against a panel of relevant compounds. This panel should include structurally related local anesthetics, stimulants, their metabolites, and other common drugs that might be present in test samples.
Below is a representative table summarizing the expected cross-reactivity profile of a highly specific anti-Dimethocaine antibody. This data is presented as a percentage of cross-reactivity, calculated from the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) relative to the IC50 of this compound.
Formula for Calculating Percent Cross-Reactivity:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 1: Representative Cross-Reactivity Data for a this compound-Specific ELISA Antibody
| Compound | Chemical Class | % Cross-Reactivity |
| This compound | Local Anesthetic | 100% |
| Procaine | Local Anesthetic | < 5% |
| Lidocaine | Local Anesthetic | < 1% |
| Benzocaine | Local Anesthetic | < 1% |
| Tetracaine | Local Anesthetic | < 1% |
| Cocaine | Stimulant | < 2% |
| Benzoylecgonine | Cocaine Metabolite | < 0.5% |
| Cocaethylene | Cocaine Metabolite | < 1% |
| Amphetamine | Stimulant | < 0.1% |
| Methamphetamine | Stimulant | < 0.1% |
| Caffeine | Stimulant | < 0.1% |
Note: This table presents hypothetical data for a highly specific antibody. Actual cross-reactivity profiles will vary between different ELISA kits and should be experimentally determined.
Experimental Protocol for Assessing Antibody Specificity
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an anti-Dimethocaine antibody.
Materials:
-
96-well microtiter plates coated with an anti-Dimethocaine antibody.
-
This compound standard solutions of known concentrations.
-
Solutions of potential cross-reactants of known concentrations.
-
This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Assay buffer (e.g., phosphate-buffered saline with a protein stabilizer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).
-
Stop solution (e.g., 2 M Sulfuric Acid).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a serial dilution of the this compound standard to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant to be tested over a wide concentration range (e.g., from 10 ng/mL to 10,000 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of either the this compound standard, cross-reactant solution, or a blank (assay buffer) to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for competitive binding to occur.
-
Wash the plate three to five times with wash buffer to remove any unbound reagents.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant in the sample.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the formula provided above.
-
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key aspects of the specificity assessment.
Caption: Experimental workflow for assessing antibody specificity.
Caption: Principle of competitive binding in the ELISA.
Conclusion
The specificity of the antibody is a cornerstone of a reliable this compound ELISA kit. By conducting thorough cross-reactivity studies as outlined in this guide, researchers can confidently assess the performance of different kits and ensure the accuracy of their results. The provided framework for data presentation and experimental protocol serves as a valuable resource for the validation and comparison of immunoassays for this compound and other small molecules. It is imperative for researchers to demand and critically evaluate such specificity data from manufacturers to maintain the integrity of their scientific findings.
inter-laboratory validation of Dimethocaine analytical methods
An Objective Comparison of Analytical Methods for the Detection of Dimethocaine
This compound (larocaine) is a synthetic derivative of cocaine, often sold as a "legal high" or new psychoactive substance (NPS). As with many NPS, the development and validation of reliable analytical methods are crucial for forensic toxicology, clinical diagnostics, and regulatory control. While comprehensive inter-laboratory validation studies specifically for this compound are not widely published, this guide provides a comparative overview of the common analytical techniques used for its detection, drawing parallels from validated methods for cocaine, its structural analogue. The principles and validation parameters discussed here are directly applicable to the analysis of this compound in biological and seized samples.
The most common and reliable methods for the identification and quantification of this compound and related substances are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques offer high sensitivity and selectivity, which are essential for distinguishing the target analyte from matrix interferences.[4][5]
Comparative Analysis of Analytical Methodologies
The validation of an analytical method ensures that it is fit for its intended purpose.[6] Key validation parameters include linearity, sensitivity (Limit of Detection and Limit of Quantitation), accuracy, and precision. The following tables summarize typical validation data for GC-MS and LC-MS/MS methods developed for the analysis of cocaine and its metabolites, which can be considered representative for this compound analysis.
Table 1: Performance Characteristics of GC-MS Methods for Cocaine Analogs
| Parameter | Validation Data | Reference |
| Linearity Range | 50-2000 ng/mL (r² > 0.99) | [7] |
| Limit of Detection (LOD) | 10-15 ng/mL | [7][8] |
| Limit of Quantitation (LOQ) | 15-50 ng/mL | [7][8] |
| Accuracy (Relative Error) | < 6.8% | [7] |
| Precision (CV) | < 6.9% | [7] |
| Recovery | 78.0% - 85.8% | [8] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Cocaine Analogs
| Parameter | Validation Data | Reference |
| Linearity Range | 1.9-320 ng/mL (r² > 0.99) | [4] |
| Limit of Detection (LOD) | 0.2-0.9 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 1.9-3.2 ng/mL | [4] |
| Accuracy | 80% - 119% | [9][10] |
| Precision (CV) | < 20% | [9][10] |
| Recovery | > 66.7% | [4] |
As the data indicates, LC-MS/MS methods generally offer lower limits of detection and quantitation compared to GC-MS, making them more suitable for the analysis of trace amounts of substances in biological matrices.[1][5]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
GC-MS Protocol for this compound Analysis in Urine
This protocol is adapted from validated methods for cocaine in urine.[7][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., cocaine-d3).
-
Adjust the pH to basic (e.g., pH 9.5) with a suitable buffer.
-
Add 5 mL of an extraction solvent mixture (e.g., diethyl ether/ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific m/z values for this compound and the internal standard.
-
LC-MS/MS Protocol for this compound Analysis in Blood
This protocol is based on established LC-MS/MS methods for cocaine and its metabolites in whole blood.[4][9][10]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1260 Infinity or equivalent.
-
Column: Atlantis T3 (100Å, 3 µm, 2.1 mm x 150 mm) or similar C18 column.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from its metabolites and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent, operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Visualizing the Validation and Analytical Workflow
To further clarify the processes involved, the following diagrams illustrate a general inter-laboratory validation workflow and a specific analytical workflow for the GC-MS analysis of this compound.
Caption: Inter-laboratory validation workflow.
Caption: GC-MS analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. scientificliterature.org [scientificliterature.org]
- 8. scielo.br [scielo.br]
- 9. Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Comparative Analysis of Behavioral Sensitization: Dimethocaine vs. Amphetamine
This guide provides a comparative overview of the behavioral sensitization effects induced by dimethocaine and the classic psychostimulant, amphetamine. The information is intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to Behavioral Sensitization
Behavioral sensitization is a phenomenon characterized by an augmented behavioral response to a repeated, intermittent dose of a drug. This process is thought to underlie aspects of drug addiction, such as craving and relapse, as well as drug-induced psychosis. The primary model for studying this in a laboratory setting involves measuring locomotor activity and stereotyped behaviors in rodents following repeated drug administration.
Mechanism of Action: A Comparative Overview
Both this compound and amphetamine primarily exert their effects by increasing the concentration of dopamine in the synaptic cleft, particularly within the brain's reward circuitry (e.g., the nucleus accumbens). However, their precise mechanisms at the dopamine transporter (DAT) differ.
-
This compound : Acts as a dopamine reuptake inhibitor. It binds to the DAT and blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing its availability to bind to postsynaptic receptors.
-
Amphetamine : Has a more complex mechanism. It not only blocks the reuptake of dopamine but also acts as a substrate for DAT, causing the transporter to reverse its direction of flow. This results in the non-vesicular release of dopamine from the presynaptic terminal into the synapse, leading to a more pronounced and rapid increase in synaptic dopamine levels.
Figure 1. Comparative mechanism of action of this compound and Amphetamine at the dopamine synapse.
Experimental Protocols for Assessing Behavioral Sensitization
While no studies directly comparing this compound and amphetamine were identified, the following protocol represents a standard paradigm used to induce and measure behavioral sensitization to psychostimulants in rodents.
-
Subjects : Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus : Locomotor activity is measured in open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.
-
Procedure :
-
Habituation (Days 1-2) : Animals are placed in the open-field arenas for 60 minutes each day to acclimate to the environment. No injections are given.
-
Induction Phase (Days 3-8) : Animals are divided into groups. A typical design includes:
-
Group 1: Saline control (receives saline injections)
-
Group 2: Amphetamine (e.g., 2.5 mg/kg, intraperitoneal - i.p.)
-
Group 3: this compound (e.g., 10-20 mg/kg, i.p.) Animals receive one injection per day for 6 consecutive days. Immediately after injection, they are placed in the open-field arena for a 60-90 minute session where locomotor activity is recorded.
-
-
Withdrawal Phase (Days 9-15) : No injections are given, and animals remain in their home cages. This period allows for the neuroplastic changes underlying sensitization to consolidate.
-
Expression/Challenge Phase (Day 16) : All groups receive a challenge injection of the drug (e.g., 2.5 mg/kg amphetamine or 10 mg/kg this compound). Locomotor activity is then recorded for 60-90 minutes. A sensitized response is characterized by a significantly greater locomotor response to the drug challenge in the animals that were repeatedly pre-treated with the drug, compared to the saline pre-treated group receiving the same drug challenge.
-
A Comparative Guide to the Quantification of Dimethocaine: Evaluating an Enzymatic Assay Approach
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances like dimethocaine is paramount. This guide provides a comparative analysis of a potential enzymatic assay for this compound quantification, benchmarked against established analytical techniques. Experimental data from analogous compounds are presented to offer a comprehensive performance overview.
This compound (DMC), a synthetic analogue of cocaine, has emerged as a significant compound of interest in forensic and pharmacological research.[1] Its structural similarity to cocaine suggests that enzymatic assays developed for cocaine detection could offer a rapid and high-throughput screening method for this compound. This guide explores the validation of such an approach, presenting a detailed comparison with current gold-standard chromatographic methods.
Performance Comparison of Quantification Methods
The validation of an analytical method hinges on its accuracy, sensitivity, and specificity. While a dedicated commercial enzymatic assay for this compound is not yet available, the cross-reactivity of existing cocaine immunoassays can be leveraged. The following table summarizes the performance of a hypothetical horseradish peroxidase (HRP)-based competitive enzyme-linked immunosorbent assay (cEIA) for this compound, with performance data inferred from established cocaine assays and compared against gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Parameter | Enzymatic Immunoassay (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Competitive binding of this compound and enzyme-labeled conjugate to a limited number of antibody binding sites. | Separation of volatile compounds followed by mass-based identification and quantification. | Separation of compounds based on polarity, followed by mass-based identification and quantification. |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 ng/mL | 0.02 ng/mg (in hair)[2] | ~2.5 - 10 ng/mL (for cocaine metabolites in urine)[3] |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 5 ng/mL | 0.05 ng/mg (in hair)[2] | ~2.5 - 10 ng/mL (for cocaine metabolites in urine)[3] |
| Linearity (Working Range) | Narrower, typically 1-2 orders of magnitude | Wide, e.g., 0.195 – 2.002 mg/mL for cocaine[4] | Wide, typically 2-3 orders of magnitude |
| Specificity | Potential for cross-reactivity with structurally related compounds (e.g., cocaine, procaine). | High, based on fragmentation patterns. | High, based on parent and product ion masses. |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Cost per Sample | Low | High | High |
| Expertise Required | Low to Medium | High | High |
Experimental Protocols
Enzymatic Immunoassay (EIA) Protocol (Hypothetical)
This protocol is based on a competitive EIA format using a horseradish peroxidase (HRP) conjugate.
Materials:
-
Microtiter plates pre-coated with anti-cocaine/dimethocaine antibody
-
This compound standards
-
This compound-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Add 50 µL of standards, controls, or samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure for the quantification of cocaine and its analogues.
Instrumentation:
-
Agilent 7890 Gas Chromatograph with Flame Ionization Detector or Mass Spectrometer[4]
-
Column: HP-5 (or equivalent)[4]
Procedure:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of this compound from the matrix.
-
Derivatization (if necessary): To improve volatility and chromatographic properties.
-
Injection: Inject 1 µL of the prepared sample into the GC.[4]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Acquire data in full scan or selected ion monitoring (SIM) mode.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with known concentrations of this compound.
-
Visualizing the Workflow and Principles
To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1. Principle of a competitive enzymatic immunoassay for this compound.
Figure 2. General workflow for GC-MS analysis of this compound.
Discussion and Conclusion
The primary advantage of an enzymatic assay for this compound quantification lies in its potential for high-throughput screening at a low cost per sample. This makes it an attractive option for initial screening in forensic toxicology or in monitoring studies where a large number of samples need to be analyzed. However, the critical validation parameter for such an assay would be its cross-reactivity. Given that this compound is a synthetic derivative of cocaine, it is plausible that antibodies raised against cocaine or its major metabolite, benzoylecgonine, would exhibit some degree of binding to this compound.[1][5] This could be advantageous for developing a broad-spectrum screening tool but would necessitate confirmatory analysis by a more specific method like GC-MS or LC-MS.
Chromatographic methods, while more resource-intensive, offer superior specificity and are essential for confirmatory testing.[3] The detailed structural information provided by mass spectrometry allows for unambiguous identification and quantification of this compound and its metabolites.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Digestion and Selective Quantification of Underivatised Delta-9-Tetrahydrocannabinol and Cocaine in Human Hair Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dea.gov [dea.gov]
- 5. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
